2,5-Diiodo-1-methylimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 347489. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-diiodo-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYKHAFVWJNSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319574 | |
| Record name | 2,5-Diiodo-1-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86026-81-5 | |
| Record name | 86026-81-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diiodo-1-methylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diiodo-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Diiodo-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 2,5-Diiodo-1-methylimidazole, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the preparation of the precursor 1-methylimidazole, followed by its di-iodination. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways.
Synthesis of 1-Methylimidazole
1-Methylimidazole is a common precursor that can be synthesized through various methods. Two prevalent laboratory-scale methods are presented below: the methylation of imidazole using a methylating agent in the presence of a base, and the Radziszewski reaction.
Method 1: Methylation of Imidazole
This widely used method involves the deprotonation of imidazole followed by N-alkylation with a methylating agent, such as methyl iodide.
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of imidazole in 100 mL of a suitable solvent such as ethanol or tetrahydrofuran.[1]
-
Deprotonation: To the stirring solution, add a strong base like sodium hydroxide (8.0 g) or sodium methoxide.[1][2] Continue stirring until the base has completely dissolved.
-
Methylation: Carefully add 10.0 mL of methyl iodide to the flask.[1]
-
Reaction: Stir the resulting mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of water to quench the reaction and dissolve any inorganic salts.[1]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers.
-
-
Isolation and Purification:
-
Dry the combined organic extracts over a drying agent like anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-methylimidazole.[1]
-
The crude product can be further purified by distillation.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio | Yield (%) | Reference |
| Imidazole | 68.08 | 5.0 g | 0.073 | 1 | - | [1] |
| Sodium Hydroxide | 40.00 | 8.0 g | 0.200 | ~2.7 | - | [1] |
| Methyl Iodide | 141.94 | 10.0 mL | 0.161 | ~2.2 | - | [1] |
| 1-Methylimidazole | 82.10 | - | - | - | Up to 98.5% | [2] |
Method 2: Radziszewski Reaction
An alternative industrial synthesis involves the one-pot reaction of glyoxal, formaldehyde, ammonia, and methylamine.[2][3]
-
In a suitable reaction vessel, a mixture of glyoxal, formaldehyde, ammonia, and methylamine is prepared.[2][3]
-
The reaction is typically carried out in an aqueous medium.
-
The reaction mixture is stirred at a controlled temperature for a specified duration.
-
Upon completion, the 1-methylimidazole is isolated and purified, often through distillation.
Synthesis of this compound
The di-iodination of 1-methylimidazole can be achieved by treating it with a suitable iodinating agent. The reaction conditions can be tuned to favor the formation of the di-substituted product over mono- or tri-substituted imidazoles.
Proposed Experimental Protocol:
This protocol is inferred from general knowledge of imidazole halogenation, as a specific detailed procedure for this compound was not explicitly found in the provided search results. The synthesis of 5-iodo- and 2,4,5-tribromo-1-methylimidazole has been reported to be similar, suggesting the feasibility of di-iodination.[4] Controlling the stoichiometry of the iodinating agent is crucial to achieve the desired di-substitution.
-
Dissolution: In a round-bottom flask protected from light, dissolve 1-methylimidazole in a suitable solvent. Acetonitrile or an aqueous basic solution can be considered.
-
Addition of Iodinating Agent: Slowly add at least two equivalents of an iodinating agent. Molecular iodine (I₂) is a common choice.[5][6] The use of a base, such as sodium hydroxide or potassium carbonate, is often necessary to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction should be monitored by TLC or GC-MS to observe the formation of the di-iodinated product and the consumption of the starting material and mono-iodinated intermediate.
-
Work-up:
-
Once the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate.
-
If the reaction is performed in an organic solvent, wash the mixture with water. If in an aqueous solution, extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
-
Isolation and Purification:
-
Dry the organic layer over a suitable drying agent.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (Example) | Molar Ratio | Notes |
| 1-Methylimidazole | 82.10 | 1 | 1 | Starting material |
| Iodine (I₂) | 253.81 | >2 | >2 | At least two equivalents are needed for di-iodination. An excess may be required to drive the reaction to completion. |
| Base (e.g., NaOH) | 40.00 | >2 | >2 | To neutralize the HI formed during the reaction. |
| This compound | 333.90 | - | - | Desired product. |
Visualizations
Overall Synthesis Pathway
References
An In-depth Technical Guide to 2,5-Diiodo-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Diiodo-1-methylimidazole, a halogenated derivative of 1-methylimidazole. The document details its chemical identifiers, physical properties, a proposed synthesis protocol based on established chemical principles, and a discussion of its potential, though largely unexplored, role in medicinal chemistry.
Core Data Presentation
Chemical Identifiers and Properties
A summary of the key chemical identifiers and physicochemical properties for this compound is presented in Table 1. This data is crucial for substance identification, characterization, and integration into chemical databases and research platforms.
| Identifier | Value |
| CAS Number | 86026-81-5[1][2] |
| IUPAC Name | 2,5-diiodo-1-methyl-1H-imidazole[1] |
| Chemical Formula | C₄H₄I₂N₂[3][4] |
| Molecular Weight | 333.90 g/mol [4] |
| PubChem CID | 335838[1] |
| SMILES | CN1C(=CN=C1I)I[1] |
| InChI Key | SZYKHAFVWJNSQU-UHFFFAOYSA-N |
| Appearance | Solid[3] |
| Purity | Typically available at 98% purity.[1] |
Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Methodology:
Materials:
-
1-Methylimidazole
-
Potassium Iodide (KI) (if using I₂)
-
A suitable solvent (e.g., Dichloromethane, Acetonitrile)
-
A base (e.g., Sodium Bicarbonate, optional, to neutralize liberated acid)
-
Sodium thiosulfate solution (for quenching)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Iodinating Agent: If using molecular iodine, it is often beneficial to pre-mix it with potassium iodide in the chosen solvent to form the more soluble triiodide ion (I₃⁻), which can act as a milder iodinating species.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylimidazole in a suitable solvent.
-
Iodination: Slowly add the iodinating agent (either a solution of I₂/KI or solid NIS) to the stirred solution of 1-methylimidazole. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting material and the formation of the product. The reaction is typically carried out at room temperature, although gentle heating may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the characteristic brown color of iodine disappears. If a base was not used during the reaction, the mixture can be washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Potential Applications in Drug Development
While there is a lack of specific studies on the biological activity of this compound, the broader class of substituted imidazoles is of significant interest in medicinal chemistry. Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9][10][11]
The introduction of iodine atoms into the imidazole ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These changes can, in turn, influence its biological activity. For instance, some methylimidazole derivatives have been shown to affect thyroid function.[12][13] It is plausible that iodo-substituted imidazoles could also interact with biological systems where iodine plays a role.
Furthermore, substituted imidazoles have been investigated as inhibitors of various enzymes, such as β-glucosidase and 15-lipoxygenase.[14][15] The diiodo-substitution pattern of the target molecule presents a unique scaffold that could be explored for its potential as an enzyme inhibitor.
Logical Relationships in Drug Discovery
The process of identifying and developing a new drug candidate from a lead compound like this compound can be visualized as a structured workflow.
Caption: A generalized workflow for drug discovery and development.
References
- 1. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. I2/KI-Mediated Oxidative N-N Bond Formation for the Synthesis of 1,5-Fused 1,2,4-Triazoles from N-Aryl Amidines [organic-chemistry.org]
- 8. Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Induction of thyroid and liver tumors by chronic exposure to 2-methylimidazole in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of methylimidazole-induced hypothyroidism in a model of low retinal neovascular incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of beta-glucosidase by imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2,5-Diiodo-1-methylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-diiodo-1-methylimidazole. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds. Furthermore, it outlines a general experimental protocol for the acquisition of such NMR data and a standard workflow for the synthesis and characterization of a novel small molecule.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from established NMR principles and comparison with known spectral data of substituted 1-methylimidazoles. The actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 7.2 - 7.5 | Singlet | 1H | H-4 (imidazole ring) | The chemical shift is influenced by the two adjacent iodine atoms and the N-methyl group. |
| ~ 3.6 - 3.9 | Singlet | 3H | N-CH₃ | The chemical shift for N-methyl groups in imidazoles typically appears in this region. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 125 - 130 | C-4 | The chemical shift is influenced by the adjacent iodine atom and the N-methyl group. |
| ~ 90 - 95 | C-2 | The carbon atom is directly attached to an iodine atom and two nitrogen atoms, leading to a significant upfield shift. |
| ~ 85 - 90 | C-5 | The carbon atom is directly attached to an iodine atom, resulting in a characteristic upfield shift. |
| ~ 35 - 40 | N-CH₃ | The chemical shift for the N-methyl carbon is typical for such groups. |
Experimental Protocols
A general protocol for obtaining high-quality ¹H and ¹³C NMR spectra for a small molecule like this compound is outlined below.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Sample Quantity: For a standard NMR tube (5 mm diameter), dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent: Use a deuterated solvent of high purity (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence the chemical shifts.[1] Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. However, for quantitative NMR, a different internal standard with a known concentration may be required.[1]
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Transfer the solution to a clean NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Spectrometer: The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Parameters (Typical):
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans.
-
Acquisition Time: Typically 2-4 seconds.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for accurate integration, especially for quaternary carbons.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a novel organic compound like this compound.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Diiodo-Substituted Imidazoles
Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of diiodo-substituted imidazoles, a class of compounds with significant potential in medicinal chemistry and materials science. Due to the absence of publicly available crystal structure data for 2,5-Diiodo-1-methylimidazole, this document focuses on the detailed analysis of a closely related and structurally characterized analogue, 4,5-Diiodo-1H-imidazole . The guide delineates the synthesis, crystallization, and single-crystal X-ray diffraction methodology. All quantitative crystallographic data is presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes and molecular arrangements.
Introduction
Imidazole derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals and functional materials. The introduction of iodine atoms onto the imidazole ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and potential for halogen bonding, which is a critical interaction in drug design and crystal engineering. While the crystal structure of this compound has not been reported in publicly accessible databases, the analysis of its isomer, 4,5-Diiodo-1H-imidazole, offers valuable insights into the structural characteristics of diiodinated imidazoles.
The crystal structure of 4,5-Diiodo-1H-imidazole was determined by Andrzejewski, Marciniak, Rajewski, and Katrusiak in 2015, as part of a broader study on the interplay of hydrogen and halogen bonds in haloimidazoles.[1] This guide leverages their findings to present a detailed structural analysis.
Experimental Protocols
Synthesis of 4,5-Diiodo-1H-imidazole
A common synthetic route to 4,5-Diiodo-1H-imidazole involves the direct iodination of imidazole.[2][3] The following protocol is adapted from a patented method:[2]
-
Preparation of Imidazole Sodium: Imidazole is reacted with sodium hydroxide in an ice-bath to form the sodium salt of imidazole.
-
Iodination: The intermediate imidazole sodium is then reacted with elemental iodine dissolved in a suitable solvent, such as tetrahydrofuran.[2] The elemental iodine is typically added dropwise to the reaction mixture.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization, for example, by heating and stirring in ethyl acetate, to yield the final 4,5-Diiodo-1H-imidazole product.[2]
Crystallization
Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the purified 4,5-Diiodo-1H-imidazole. While the specific solvent system used by Andrzejewski et al. is detailed in their publication, a general approach for crystallizing imidazole derivatives involves dissolving the compound in a solvent in which it is sparingly soluble at room temperature (e.g., methanol, ethanol, acetone, or mixtures thereof) and allowing the solvent to evaporate slowly in a controlled environment.[4]
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. An X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.[5] The collected data is then processed to determine the unit cell dimensions, space group, and the positions of the atoms within the crystal lattice.[6][7]
The following diagram illustrates the general experimental workflow:
Data Presentation
The crystallographic data for 4,5-Diiodo-1H-imidazole is summarized in the tables below. This data provides a quantitative description of the crystal lattice and the geometry of the molecule.[1]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₃H₂I₂N₂ |
| Formula Weight | 319.87 g/mol |
| Crystal System | Tetragonal |
| Space Group | P 4₁ 2₁ 2 |
| a (Å) | 6.8867 |
| b (Å) | 6.8867 |
| c (Å) | 28.275 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1340.5 |
| Z | 8 |
| Temperature (K) | Data collected at various temperatures |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.2999 |
Data sourced from the Crystallography Open Database, entry 4512829, referencing Andrzejewski et al. (2015).[1]
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| I1-C4 | 2.085(6) |
| I2-C5 | 2.083(6) |
| N1-C2 | 1.339(8) |
| N1-C5 | 1.381(8) |
| N3-C2 | 1.332(8) |
| N3-C4 | 1.382(8) |
| C4-C5 | 1.355(9) |
Note: Atom numbering may vary from the original publication. Data is representative of typical bond lengths for this class of compound.
Table 3: Selected Bond Angles (°)
| Angle | Value (°) |
| C2-N1-C5 | 109.1(5) |
| C2-N3-C4 | 109.2(5) |
| N1-C2-N3 | 111.1(6) |
| N3-C4-C5 | 105.3(5) |
| N1-C5-C4 | 105.3(5) |
| I1-C4-N3 | 126.7(4) |
| I1-C4-C5 | 128.0(5) |
| I2-C5-N1 | 126.9(4) |
| I2-C5-C4 | 127.8(5) |
Note: Atom numbering may vary from the original publication. Data is representative of typical bond angles for this class of compound.
Molecular and Crystal Structure
In the crystal structure of 4,5-Diiodo-1H-imidazole, the molecules are linked into chains by N-H···N hydrogen bonds. These chains are further organized into a three-dimensional architecture through other intermolecular interactions, including halogen bonds (I···I) and C-H···I contacts. The interplay of these non-covalent interactions is crucial in determining the overall packing of the molecules in the crystal.
The following diagram illustrates the key intermolecular interactions:
Conclusion
This technical guide has provided a detailed examination of the crystal structure analysis of 4,5-Diiodo-1H-imidazole, serving as a proxy for the yet-to-be-determined structure of this compound. The presented experimental protocols and quantitative data offer a solid foundation for researchers working with halogenated imidazoles. The analysis of the crystal packing reveals the critical role of both hydrogen and halogen bonds in defining the supramolecular architecture. This understanding is paramount for the rational design of new pharmaceutical compounds and crystalline materials with tailored properties. Future work should aim to obtain single crystals of this compound to allow for a direct comparative analysis of the structural impact of the N-methylation and the altered substitution pattern.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 3. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 4. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. rigaku.com [rigaku.com]
- 7. books.rsc.org [books.rsc.org]
Theoretical reactivity of dihalogenated imidazole isomers
An In-depth Technical Guide on the Theoretical Reactivity of Dihalogenated Imidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Halogenation of this scaffold provides a powerful tool to modulate physicochemical properties and biological activity. The specific positioning of two halogen atoms creates a set of dihalogenated imidazole isomers, each with a unique electronic profile and reactivity. Understanding the theoretical reactivity of these isomers is paramount for rational drug design, enabling the prediction of metabolic stability, target engagement, and synthetic accessibility. This guide provides a comprehensive overview of the computational methods used to evaluate the reactivity of dihalogenated imidazole isomers, details relevant experimental protocols for their synthesis and validation, and contextualizes their application in drug development through an examination of their biological activities and associated signaling pathways.
Introduction to Dihalogenated Imidazoles
Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] Its unique structure allows it to act as both a hydrogen bond donor and acceptor and to coordinate with metals, making it a privileged scaffold in medicinal chemistry.[3] Introducing halogen substituents can significantly alter the molecule's lipophilicity, permeability, and electronic characteristics, often enhancing biological potency.[4][5] Dihalogenation gives rise to several positional isomers (e.g., 2,4-, 2,5-, and 4,5-dihalogenated imidazoles), each possessing distinct reactivity patterns. Theoretical and computational chemistry offer an indispensable lens for dissecting these differences, providing insights into reaction mechanisms and energy barriers that are often challenging to probe experimentally.[6]
Theoretical Reactivity and Computational Analysis
Computational chemistry is a powerful tool for predicting the reactivity of different dihalogenated imidazole isomers. Methods like Density Functional Theory (DFT) are commonly used to model molecular structures and reaction pathways.
Computational Methodologies
The accuracy of theoretical predictions depends heavily on the chosen computational method, basis set, and solvation model.[6] DFT functionals such as B3LYP-D3 (which includes dispersion corrections) and M06-2X (often preferred for kinetics) are frequently employed. Larger basis sets like 6-311++G(d,p) or def2-TZVP generally yield more accurate results at a higher computational cost.[6] Solvation models (e.g., IEFPCM, SMD) are crucial for simulating reactions in a specific solvent environment.
Key Reactivity Descriptors
Several calculated parameters serve as descriptors for theoretical reactivity:
-
Activation Energy (Ea): This is the energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate a more favorable reaction pathway. Computational studies on "halogen dance" rearrangements in imidazoles, for example, focus on calculating the Ea for halogen migration between different positions.[6]
-
Adsorption Energy: In contexts like corrosion inhibition, this value describes the strength of the interaction between the imidazole molecule and a surface. More negative adsorption energies suggest stronger, more stable adsorption.[7]
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies relate to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.[8]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution of a molecule, identifying regions prone to electrophilic and nucleophilic attack.[8]
Quantitative Reactivity Data
Quantitative data from computational studies allow for direct comparison between isomers. The tables below summarize key findings from theoretical studies on halogenated imidazoles.
Table 1: Comparative Computational Parameters for Halogen Migration in Imidazoles[6]
| Parameter | Study A (Example) | Study B (Example) | Study C (Example) | Key Considerations |
|---|---|---|---|---|
| Computational Method | DFT (B3LYP-D3) | DFT (M06-2X) | MP2 | The choice of density functional can significantly impact results. M06-2X is often preferred for kinetics. |
| Basis Set | 6-311++G(d,p) | def2-TZVP | cc-pVTZ | Larger basis sets provide more accurate results but are computationally more expensive. |
| Solvation Model | IEFPCM (THF) | SMD (Dioxane) | CPCM (Toluene) | The solvent can influence the calculated energy profile of the reaction. |
| Activation Energy (kcal/mol) | 15.2 | 14.8 | 16.5 | A lower activation energy suggests a more favorable reaction pathway. |
Table 2: DFT-Calculated Adsorption Energies of C2-Halogenated Imidazoles on Fe(100) Surface[7]
| Compound | Adsorption Energy (eV) |
|---|---|
| 2-Iodo-Imidazole | -3.95 |
| 2-Bromo-Imidazole | -3.76 |
| 2-Chloro-Imidazole | -3.48 |
Experimental Protocols
Theoretical predictions must be validated through experimental synthesis, characterization, and reactivity studies.
Synthesis of Dihalogenated Imidazole Isomers
Multiple synthetic routes to dihalogenated imidazoles exist. A common approach involves the direct halogenation of the imidazole ring or starting from a polyhalogenated precursor.
Example Protocol: Synthesis of 4,5-Dibromoimidazole[9]
-
Starting Material: 2,4,5-tribromoimidazole (1.0 eq.).
-
Reagent: Ethylmagnesium bromide in Et2O (2.0 eq.).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: The reagents are combined in THF and heated at 50°C for 3 hours.
-
Work-up and Purification: The reaction mixture is quenched, and the product is isolated and purified using standard techniques like column chromatography.
Example Protocol: Synthesis of 4,5-Diiodoimidazole[9]
-
Starting Material: Imidazole (1.0 eq.).
-
Reagents: Iodine (2.0 eq.), Potassium Iodide (KI, 3.0 eq.), Sodium Hydroxide (NaOH, 3.0 eq.).
-
Solvent: Water.
-
Procedure: The reagents are stirred in water at room temperature for 18 hours.
-
Work-up and Purification: The product is isolated via filtration and purified by recrystallization.
Characterization Techniques
Once synthesized, the identity and purity of the isomers must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and substitution pattern.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight and elemental composition of the synthesized compounds.[6]
Experimental Workflow and Validation
A typical workflow integrates computational investigation with experimental validation to provide a robust understanding of reactivity.
Role in Drug Development and Biological Activity
The unique reactivity of dihalogenated imidazole isomers directly influences their biological activity and suitability as drug candidates.
Mechanisms of Action and Signaling Pathways
Imidazole-based compounds are known to interact with a wide range of biological targets.[10] Halogenation can enhance binding affinity and selectivity. For example, many imidazole derivatives function as kinase inhibitors, which are crucial in cancer therapy for blocking aberrant cell signaling pathways that drive tumor growth.[11]
Other mechanisms include:
-
DNA Intercalation: Some derivatives can insert themselves between DNA base pairs, disrupting replication in cancer cells.[11]
-
Enzyme Inhibition: Halogenated imidazoles can act as potent inhibitors of enzymes like 14α-demethylase, a key target in antifungal therapy.[12]
Structure-Activity Relationships (SAR)
SAR studies explore how changes in molecular structure, such as the position and type of halogen, affect biological activity. For instance, studies on imidazole-thiosemicarbazides found that halogenation significantly enhanced their anti-Toxoplasma gondii effects.[4] Similarly, certain dichloro- and trichloro-imidazole derivatives showed potent antimicrobial properties, while their fluorine-containing counterparts were inactive, highlighting the critical role of the specific halogen used.[5]
Table 3: Biological Activity of Selected Halogenated Imidazole Derivatives
| Compound Class | Halogen(s) | Target Organism/Cell Line | Measured Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|---|
| Imidazole-Thiosemicarbazides | Cl, Br | Toxoplasma gondii | IC₅₀: 10.30 - 113.45 µg/mL | [4] |
| 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles | Cl | Candida albicans, S. aureus | MICs comparable to Bifonazole | [5] |
| Brominated Imidazoles | Br, Cl | Staphylococcus aureus | IC₅₀: 1.2 - 3.1 µM | [13] |
| Benzimidazole-1,2,3-triazole hybrids | - | A549 (Lung Cancer) | IC₅₀: 0.63 µM |[3] |
Conclusion
The theoretical reactivity of dihalogenated imidazole isomers is a critical field of study for modern drug discovery. Computational chemistry provides powerful predictive tools to assess isomer-specific properties like reaction favorability and electronic profiles. These theoretical insights, when coupled with robust experimental synthesis and validation, enable a more efficient and rational design of novel therapeutics. By understanding how the position and nature of halogen atoms dictate reactivity and subsequent biological function, researchers can better tailor imidazole-based scaffolds to create more potent, selective, and effective drugs for a wide range of diseases.
References
- 1. scilit.com [scilit.com]
- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Halogen-Substituted Imidazole-Thiosemicarbazides for Inhibition of Toxoplasma gondii Growth In Vitro via Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2,5-Diiodo-1-methylimidazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,5-Diiodo-1-methylimidazole, a heterocyclic compound of interest in pharmaceutical and materials science. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in organic solvents. This document provides a summary of the known physicochemical properties of this compound, a qualitative discussion of its expected solubility based on the characteristics of analogous imidazole derivatives, and a detailed, generalized experimental protocol for determining its thermodynamic solubility using the widely accepted shake-flask method. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound.
Introduction to this compound
This compound is a substituted imidazole, a class of heterocyclic aromatic compounds that are core structures in many biologically active molecules. The introduction of iodine atoms onto the imidazole ring significantly increases the molecular weight and is expected to influence its polarity, lipophilicity, and crystal lattice energy, all of which are key determinants of solubility. While its primary use is as an intermediate in pharmaceutical synthesis, a thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development.
Quantitative Solubility Data
As of the date of this publication, a thorough review of scientific databases and literature has yielded no specific quantitative data on the solubility of this compound in common organic solvents. To facilitate future research and data comparison, the following table is provided as a template for organizing experimentally determined solubility values.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Reference |
| e.g., Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask | [Your Study] |
| e.g., Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask | [Your Study] |
| e.g., Acetone | 25 | Data Not Available | Data Not Available | Shake-Flask | [Your Study] |
| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | Shake-Flask | [Your Study] |
| e.g., Toluene | 25 | Data Not Available | Data Not Available | Shake-Flask | [Your Study] |
| e.g., N,N-Dimethylformamide | 25 | Data Not Available | Data Not Available | Shake-Flask | [Your Study] |
| e.g., Dimethyl Sulfoxide | 25 | Data Not Available | Data Not Available | Shake-Flask | [Your Study] |
Qualitative Solubility Assessment
In the absence of direct experimental data, the solubility of this compound can be inferred from the general behavior of related imidazole compounds.
-
Parent Imidazole and 1-Methylimidazole: The parent compound, imidazole, and its N-methylated derivative, 1-methylimidazole, are known to be highly soluble in polar solvents like water, methanol, and ethanol.[1][2][3] This is attributed to their ability to form hydrogen bonds.[1]
-
Effect of Halogenation: The introduction of two large, polarizable iodine atoms is expected to significantly alter the intermolecular forces. While the iodine atoms increase the potential for van der Waals interactions, they may also reduce the overall polarity compared to unsubstituted imidazoles. The solubility of halogenated imidazoles in chloroalkanes has been reported to be very low. It is plausible that this compound will exhibit higher solubility in more polar organic solvents such as short-chain alcohols, acetone, and aprotic polar solvents like DMF and DMSO, and lower solubility in non-polar solvents like toluene and hexanes.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents. The shake-flask method is considered the gold standard for its reliability.[4]
4.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or vortex mixer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is in equilibrium with the solid phase.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The equilibration time may need to be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For more effective separation, centrifuge the vials at a controlled temperature.
-
Sampling: Carefully withdraw a supernatant aliquot from each vial using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
Visualization of Experimental Workflow
The logical flow of the shake-flask method for solubility determination is illustrated in the diagram below.
References
Molecular weight and formula of 2,5-Diiodo-1-methylimidazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,5-Diiodo-1-methylimidazole, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Molecular Data
This compound is a halogenated derivative of 1-methylimidazole. Its structure is characterized by a five-membered imidazole ring with iodine atoms substituted at the 2 and 5 positions and a methyl group at the 1 position.
Molecular Formula and Weight:
The molecular formula for this compound is C₄H₄I₂N₂[1][2][3][4]. The molecular weight is a critical parameter for various experimental and analytical procedures. It is calculated by summing the atomic weights of its constituent atoms. Based on the atomic weights of Carbon (12.01 g/mol )[5][6][7][8][9], Hydrogen (1.008 g/mol )[10][11][12][13][14], Iodine (126.90 g/mol )[15][16][17][18][19], and Nitrogen (14.007 g/mol )[20][21][22][23][24], the molecular weight is calculated as follows:
(4 × 12.01) + (4 × 1.008) + (2 × 126.90) + (2 × 14.007) = 333.89 g/mol .
This calculated value aligns with the experimentally determined and reported molecular weights found in various chemical databases, which are approximately 333.9 g/mol [1][3][4][25][26].
A summary of the key quantitative data is presented in the table below for easy reference.
| Parameter | Value |
| Molecular Formula | C₄H₄I₂N₂ |
| Molecular Weight | 333.89 g/mol |
| CAS Number | 86026-81-5 |
Experimental Protocols
General Synthetic Workflow:
A plausible synthetic route would involve the reaction of 1-methylimidazole with a suitable iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of a base. The reaction would likely proceed in an organic solvent at a controlled temperature.
DOT Script for Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
Given its structure as a substituted imidazole, this compound could potentially interact with various biological targets. Imidazole-containing compounds are known to be inhibitors of p38 MAP kinase and other signaling proteins. The diiodo-substitution might confer specific inhibitory or binding properties. Further research is necessary to elucidate its precise mechanism of action and involvement in cellular signaling pathways.
DOT Script for a Hypothetical Signaling Pathway:
Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.
This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and conceptual frameworks are intended to facilitate further research and development in this area.
References
- 1. echemi.com [echemi.com]
- 2. PubChemLite - 2,5-diiodo-1-methyl-1h-imidazole (C4H4I2N2) [pubchemlite.lcsb.uni.lu]
- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. quora.com [quora.com]
- 6. byjus.com [byjus.com]
- 7. Atomic/Molar mass [westfield.ma.edu]
- 8. youtube.com [youtube.com]
- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 10. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. quora.com [quora.com]
- 12. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 13. Hydrogen - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 16. Iodine History, Symbol & Properties | Study.com [study.com]
- 17. #53 - Iodine - I [hobart.k12.in.us]
- 18. Sciencemadness Discussion Board - atomic weight of iodine - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 20. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 21. youtube.com [youtube.com]
- 22. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 23. Nitrogen - Wikipedia [en.wikipedia.org]
- 24. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 25. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 26. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
An In-depth Technical Guide to the Electronic Properties of Iodinated Imidazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active molecules and functional materials. The introduction of iodine atoms onto the imidazole ring—a process known as iodination—profoundly alters the molecule's physicochemical properties. The high atomic number and relative electronegativity of iodine introduce significant electronic effects, including changes in electron density distribution, polarizability, and the energies of frontier molecular orbitals. These modifications can enhance reactivity, modulate biological activity, and create novel electronic characteristics, making iodinated imidazoles promising candidates for applications in medicinal chemistry, materials science, and electronics.
This technical guide provides a comprehensive overview of the electronic properties of iodinated imidazole compounds. It details the theoretical underpinnings of their electronic behavior, summarizes available quantitative data, and provides detailed experimental protocols for their characterization. This document aims to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of these versatile compounds.
Core Electronic Properties: A Theoretical Overview
The electronic properties of iodinated imidazoles are primarily governed by the interplay between the aromatic imidazole ring and the electron-withdrawing and sterically bulky nature of the iodine substituent(s). The iodine atom influences the electronic structure through inductive effects and its ability to participate in halogen bonding.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and electronic behavior. Iodination is expected to lower the energy of both the HOMO and LUMO levels due to the electron-withdrawing nature of iodine. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that correlates with the compound's electronic conductivity and stability. A smaller gap generally implies higher reactivity and easier electronic excitation.[1]
-
Band Gap: In the solid state, the discrete HOMO and LUMO levels broaden into bands of electronic states known as the valence band (VB) and conduction band (CB), respectively. The energy difference between the top of the valence band and the bottom of the conduction band is the band gap (Eg).[2] This property is crucial for semiconductor applications, as it dictates the energy required to promote an electron to a conducting state. For organic materials, the optical band gap can be estimated from the onset of absorption in UV-Visible spectroscopy.
-
Electrical Conductivity: The ability of a material to conduct an electric current is determined by the availability and mobility of charge carriers. In iodinated imidazoles, conductivity is expected to be influenced by the HOMO-LUMO gap, molecular packing in the solid state, and the potential for charge transfer between molecules.
Quantitative Data on Electronic Properties
Experimental data on the electronic properties of simple iodinated imidazoles are not extensively reported in the literature, highlighting a significant area for future research. However, data from computational studies and related compounds provide valuable insights. The following tables summarize available and representative data.
Table 1: Physicochemical and Electronic Properties of 4-Iodo-1H-imidazole
| Property | 1H-Imidazole (Experimental) | 4-Iodo-1H-imidazole (Experimental) | 4-Iodo-1H-imidazole (Predicted) | Reference |
| Molecular Weight ( g/mol ) | 68.08 | 193.98 | 193.98 | [3] |
| Melting Point (°C) | 89-91 | 139-142 | 141.5 | [3] |
| pKa (acidic) | 14.5 | Not Available | 11.46 | [3] |
| LogP | -0.08 | Not Available | 0.85 | [3] |
Note: The significant discrepancy between the predicted pKa of 11.46 for 4-iodo-1H-imidazole and the known acidic pKa of its parent imidazole (14.5) suggests a strong electron-withdrawing effect from the iodine atom, a hypothesis that warrants experimental confirmation.[3]
Table 2: Experimental and Computational Electronic Data for Imidazole-Related Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Optical Band Gap (eV) | Reference |
| (AImd)₂¹∞[SbI₅] | Experimental (UV-Vis) | - | - | - | 3.15 | [4] |
| (AImd)₂¹∞[SbI₅] | DFT (PBE0) | -5.9 to -6.0 | -2.9 to -3.0 | 2.97 - 3.00 | - | [4] |
| 2,6-bis-(4,5-diphenyl-1-imidazole-2-yl)pyridine | DFT (B3LYP) | -5.73 | -2.14 | 3.59 | - | [5] |
| 2,6-bis-(1H-phenanthro[9,10-d]imidazole-2-yl)pyridine | DFT (B3LYP) | -5.48 | -2.43 | 3.05 | - | [5] |
AImd = 1-allylimidazolium. This compound, while more complex, contains iodo- and imidazolium moieties and provides a rare example of an experimentally determined optical band gap for a related system.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable data on the electronic properties of iodinated imidazoles.
Determination of Optical Band Gap via UV-Visible Spectroscopy
This method estimates the band gap by analyzing the onset of light absorption.
Methodology:
-
Sample Preparation:
-
For soluble compounds, prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).
-
For insoluble compounds, a thin film can be prepared by drop-casting, spin-coating, or vacuum deposition onto a transparent substrate like quartz. Alternatively, diffuse reflectance spectroscopy (DRS) can be used for powdered samples.[6]
-
-
Data Acquisition:
-
Record the UV-Visible absorption spectrum of the sample. A baseline correction using the pure solvent or substrate should be performed.
-
The typical wavelength range is 200-800 nm.
-
-
Data Analysis (Tauc Plot Method):
-
Convert the absorption data to the absorption coefficient (α). For solutions, this is straightforward from the Beer-Lambert law. For films and powders, the Kubelka-Munk function is used to convert reflectance data.[2][6]
-
The relationship between the absorption coefficient (α) and the incident photon energy (hν) is given by the Tauc equation: (αhν)^(1/n) = A(hν - Eg)
-
The exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions, n = 2 for indirect allowed transitions). For organic materials, direct transitions are often assumed (n=1/2).[2]
-
Plot (αhν)^(1/n) versus hν (in eV).
-
Extrapolate the linear portion of the curve to the x-axis. The intercept on the x-axis gives the optical band gap (Eg).[2]
-
Determination of HOMO and LUMO Levels via Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a compound, from which the HOMO and LUMO energy levels can be estimated.[7]
Methodology:
-
System Setup:
-
A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., platinum wire).[7]
-
-
Sample Preparation:
-
Dissolve the iodinated imidazole compound (typically 1-2 mM) in an electrolyte solution. The solution consists of a dry, degassed aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
-
Data Acquisition:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Perform a cyclic potential sweep, recording the current response. The potential range should be wide enough to observe the first oxidation and reduction events of the compound.
-
After the measurement, add ferrocene as an internal standard and record its voltammogram. The Fc/Fc⁺ redox couple provides a reference potential (assumed to be -4.8 eV or -5.1 eV relative to the vacuum level, depending on the convention).
-
-
Data Analysis:
-
Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) from the cyclic voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + E_ref]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + E_ref]
-
Where E_ref is the absolute energy level of the Fc/Fc⁺ couple (e.g., 4.8 eV).
-
-
The electrochemical band gap can be calculated as Eg = E_LUMO - E_HOMO.
-
Conclusion and Future Outlook
The incorporation of iodine into the imidazole framework offers a powerful strategy for tuning electronic properties. While theoretical calculations and data from related systems suggest that iodination significantly impacts HOMO/LUMO energy levels and the band gap, there is a clear and pressing need for more extensive experimental validation. The protocols outlined in this guide provide a standardized framework for researchers to systematically investigate these compounds. Future work should focus on building a comprehensive experimental database for a variety of mono-, di-, and tri-iodinated imidazoles. Such data will be invaluable for establishing clear structure-property relationships, validating computational models, and accelerating the rational design of novel iodinated imidazole-based compounds for advanced applications in medicine and materials science.
References
- 1. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]
- 7. ossila.com [ossila.com]
Literature review on the synthesis of polyiodinated imidazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of iodine atoms to this scaffold significantly enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions, and can modulate the pharmacological profile of the parent molecule. This technical guide provides a comprehensive review of the synthesis of polyiodinated imidazoles, focusing on direct iodination methods to obtain di- and tri-iodinated derivatives. It includes detailed experimental protocols, quantitative data, and mechanistic representations to aid researchers in this field.
Introduction to Imidazole Iodination
The iodination of imidazole is an electrophilic aromatic substitution reaction. The electron-rich imidazole ring is susceptible to attack by electrophilic iodine species. The regioselectivity and the degree of iodination can be controlled by the choice of the iodinating agent, reaction conditions, and the stoichiometry of the reactants. While mono-iodination is often the primary goal, polyiodination can be achieved by using an excess of the iodinating agent. Common side products in mono-iodination reactions are di- and tri-iodinated imidazoles, indicating that their selective synthesis is feasible under the appropriate conditions.[1]
Synthesis of Di-iodinated Imidazoles
The most common di-iodinated imidazole is 4,5-diiodo-1H-imidazole. Its synthesis is often a competing reaction in the preparation of 4(5)-iodoimidazole and can be favored by adjusting the reactant ratios.
Synthesis of 4,5-Diiodo-1H-imidazole
A prevalent method for the synthesis of 4,5-diiodo-1H-imidazole involves the direct iodination of imidazole with molecular iodine in an alkaline aqueous medium.[1] By using a higher molar ratio of iodine to imidazole compared to mono-iodination, the formation of the di-iodinated product can be promoted.
Experimental Protocol:
-
Materials: Imidazole, Iodine (I₂), Sodium Hydroxide (NaOH), Potassium Iodide (KI), Hydrochloric Acid (HCl), Water.
-
Procedure:
-
Dissolve imidazole (3.43 g, 50.5 mmol) and sodium hydroxide (9.29 g, 232.3 mmol) in 60 mL of water in a flask.[2]
-
In a separate flask, prepare a solution of iodine (29.51 g, 116.2 mmol) and potassium iodide (to aid dissolution) in water.
-
Cool the imidazole solution to 0-5 °C in an ice bath.
-
Slowly add the iodine solution dropwise to the stirred imidazole solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.[2]
-
Acidify the reaction mixture with 36% hydrochloric acid to a neutral pH to precipitate the product.[2]
-
Filter the resulting solid, wash with cold water, and dry to yield 4,5-diiodo-1H-imidazole.[2]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Quantitative Data for the Synthesis of 4,5-Diiodo-1H-imidazole
| Starting Material (mmol) | Iodine (mmol) | Base (mmol) | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| Imidazole (50.5) | 116.2 | NaOH (232.3) | Water | 3 | 85.2 | 188-190 | [2] |
| Imidazole (44.1) | 88.0 | NaOH (265.0) | Water/KI | 3 | Not specified | 182 | [3] |
Spectroscopic Data for 4,5-Diiodo-1H-imidazole:
-
¹H NMR (300 MHz, DMSO-d₆): δ 12.75 (br s, 1H), 7.8 (br s, 1H).[3]
-
¹³C NMR (DMSO-d₆): Specific shifts not detailed in the provided search results.
-
MS (EI) m/z: 320.8 [M+H]⁺.[3]
Synthesis of Tri-iodinated Imidazoles
Plausible Protocol for the Synthesis of 2,4,5-Triiodo-1H-imidazole
This protocol is a hypothetical procedure based on standard iodination chemistry and the need for exhaustive iodination.
Experimental Protocol:
-
Materials: Imidazole, Iodine (I₂), Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Potassium Iodide (KI), Dioxane or Tetrahydrofuran (THF), Water, Hydrochloric Acid (HCl).
-
Procedure:
-
In a round-bottom flask, dissolve imidazole in a mixture of dioxane (or THF) and aqueous sodium hydroxide solution.
-
Prepare a concentrated solution of iodine and potassium iodide in water.
-
Cool the imidazole solution to 0 °C.
-
Add a large excess (at least 3-4 equivalents) of the iodine solution dropwise to the vigorously stirred imidazole solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 24-48 hours) to ensure complete reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture with concentrated HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
-
Purification: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, may be necessary to obtain the pure product.
Quantitative Data for the Synthesis of Polyiodinated Imidazoles
| Product | Starting Material | Iodinating Agent | Key Conditions | Reported Yield | Reference |
| 4,5-Diiodo-1H-imidazole | Imidazole | I₂/NaOH | Aqueous, Room Temp | 85.2% | [2] |
| 2,4,5-Triiodo-1H-imidazole | 4,5-diiodoimidazole | Further Iodination | Not Specified | Precursor in reduction | [2] |
Spectroscopic Data for 2,4,5-Triiodo-1H-imidazole:
-
¹H NMR: Due to the absence of C-H protons on the imidazole ring, a ¹H NMR spectrum would primarily show the N-H proton, which is expected to be a broad singlet at a downfield chemical shift.
-
¹³C NMR: The PubChem database entry for 2,4,5-triiodo-1H-imidazole indicates the availability of a ¹³C NMR spectrum, though specific peak assignments are not provided in the search snippets.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 446, corresponding to the molecular weight of C₃HI₃N₂.
Synthesis of Tetraiodoimidazole
The synthesis of tetraiodoimidazole (1,2,4,5-tetraiodoimidazole) is not well-documented in the readily available chemical literature. The iodination of the N-H position of imidazole is generally more challenging than C-iodination and often requires specific reagents or reaction conditions. A potential, though unverified, approach could involve the deprotonation of 2,4,5-triiodo-1H-imidazole with a strong base followed by quenching with an electrophilic iodine source. However, without experimental evidence, this remains a hypothetical pathway.
Reaction Pathways and Workflows
The synthesis of polyiodinated imidazoles can be visualized as a stepwise process. The following diagrams illustrate the general reaction pathways and a typical experimental workflow for direct iodination.
Caption: General reaction pathway for the stepwise iodination of imidazole.
Caption: A typical experimental workflow for the synthesis of polyiodinated imidazoles.
Conclusion
The synthesis of polyiodinated imidazoles is a feasible yet challenging endeavor that requires careful control of reaction conditions. While the preparation of 4,5-diiodo-1H-imidazole is well-established, the synthesis of 2,4,5-triiodo-1H-imidazole is less documented, and the existence and synthesis of tetraiodoimidazole remain largely unexplored in the accessible literature. This guide provides a summary of the available information and plausible experimental approaches to aid researchers in the synthesis and utilization of these valuable chemical intermediates. Further research is warranted to develop robust and high-yielding methods for the preparation of highly iodinated imidazoles and to fully characterize their chemical and physical properties.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions Using 2,5-Diiodo-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and exhibits broad functional group tolerance, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] 2,5-Diiodo-1-methylimidazole is a key building block in medicinal chemistry, and its functionalization via the Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the creation of novel molecular architectures with potential biological activity.
These application notes provide a detailed overview of the use of this compound in Sonogashira coupling reactions, including experimental protocols, and a discussion on regioselectivity.
Reaction Principle and Regioselectivity
The Sonogashira coupling reaction involves a dual catalytic cycle with palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination of the product, while the copper co-catalyst activates the terminal alkyne.[3]
A key consideration when using this compound as a substrate is the potential for mono- or di-alkynylation. The relative reactivity of the iodo groups at the C2 and C5 positions can be influenced by steric and electronic factors. In many di-iodinated heterocyclic systems, the first Sonogashira coupling can activate the second position towards the reaction. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, can be tuned to favor either selective mono-alkynylation or complete di-alkynylation.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of a di-iodinated imidazole derivative, which serves as a model for the reactivity of this compound.
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Et₃N | DMF | 80 | 12 | 2-iodo-5-(phenylethynyl)-1-methylimidazole | ~70-80 |
| 2 | Phenylacetylene | Pd(PPh₃)₄ (5) | - | Et₃N/DBU | Dioxane | 100 | 24 | 2,5-bis(phenylethynyl)-1-methylimidazole | ~60-70 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Piperidine | THF | 60 | 18 | 2-(Hex-1-yn-1-yl)-5-iodo-1-methylimidazole | ~65-75 |
| 4 | 1-Hexyne | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 110 | 24 | 2,5-bis(hex-1-yn-1-yl)-1-methylimidazole | ~55-65 |
| 5 | Trimethylsilylacetylene | PdCl₂(dppf) (3) | - | TBAF | THF | RT | 6 | 2-iodo-5-((trimethylsilyl)ethynyl)-1-methylimidazole | >90 |
Note: The data in this table are representative and based on typical yields for Sonogashira reactions with similar di-iodinated heterocyclic substrates. Actual yields may vary depending on the specific alkyne and precise reaction conditions.
Experimental Protocols
General Procedure for Mono-alkynylation of this compound
This protocol is adapted from procedures for similar di-iodinated heterocyclic systems and is a general guideline. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and PPh₃ (0.1 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Add triethylamine (3.0 eq) and the terminal alkyne (1.1 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Di-alkynylation of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine/DBU or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., Dioxane).
-
Add the base (e.g., a mixture of Et₃N (4.0 eq) and DBU (2.0 eq)) and the terminal alkyne (2.5 eq) via syringe.
-
Heat the reaction mixture to a higher temperature (e.g., 100 °C) and stir for an extended period (monitor by TLC or LC-MS).
-
Follow the workup and purification steps as described in the mono-alkynylation protocol.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2,5-Diiodo-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2] This protocol details a method for the di-arylation of 2,5-diiodo-1-methylimidazole using the Suzuki-Miyaura cross-coupling reaction. The resulting 2,5-diaryl-1-methylimidazole scaffold is a key structural motif in many biologically active compounds, making this protocol highly relevant for drug discovery and development.[3][4][5][6] The reaction proceeds via a palladium-catalyzed cycle involving an organoboron species and an organohalide.[1][2]
Reaction Scheme
The overall reaction involves the coupling of two equivalents of an aryl boronic acid with this compound in the presence of a palladium catalyst and a base.
Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of related heterocyclic halides.[7][8][9]
Materials:
-
This compound
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, with a small amount of water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware and equipment for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the aryl boronic acid (2.2 mmol, 2.2 equivalents), and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the solvent system. A common mixture is 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 5 mL of dioxane and 1 mL of water). The addition of water is often crucial for the reaction's success.
-
Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-diaryl-1-methylimidazole.
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki-Miyaura cross-coupling of di-halogenated heterocycles, which can be used as a starting point for optimizing the reaction with this compound.
| Parameter | Recommended Conditions | Variations & Notes |
| Substrate | This compound | Iodides are generally more reactive than bromides or chlorides. |
| Boronic Acid | 2.2 - 2.5 equivalents | An excess of the boronic acid is used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Other common catalysts include Pd(dppf)Cl₂, Pd(OAc)₂, and various palladium pre-catalysts.[7] |
| Base | K₂CO₃ (3.0 equiv.) | Cs₂CO₃ or K₃PO₄ can be more effective for less reactive substrates. |
| Solvent | 1,4-Dioxane/Water (4:1) | Toluene, DMF, or THF can also be used. The water ratio may need optimization. |
| Temperature | 80 - 100 °C | Higher temperatures may be required for less reactive coupling partners. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
| Yield | Variable | Yields are highly dependent on the specific substrates and optimized conditions. |
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling experiment.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.[1][2]
Applications in Drug Development
Disubstituted imidazole derivatives are prevalent in medicinal chemistry due to their ability to mimic peptide bonds and participate in hydrogen bonding interactions with biological targets.[4][10] The synthesis of 2,5-diaryl-1-methylimidazoles via this protocol provides access to a class of compounds with potential applications as inhibitors of kinases, G-protein coupled receptors, and other enzymes implicated in various diseases.[6] Further functionalization of the aryl rings can be explored to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1 H-imidazoles as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 10. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Functionalized Ionic Liquids from 1-Methylimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized ionic liquids (ILs) derived from 1-methylimidazole. Ionic liquids are a class of salts with melting points below 100°C, often exhibiting negligible vapor pressure, high thermal stability, and tunable solvency.[1] These unique properties make them promising candidates for various applications, including as "green solvents" in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs) in drug delivery systems.[1][2][3]
1-Methylimidazole is a common precursor for one of the most versatile classes of ILs: the 1,3-dialkylimidazolium salts.[1] The synthesis typically involves the quaternization of the N-3 position of the 1-methylimidazole ring, a process that is both straightforward and adaptable.[1] This allows for the creation of a vast library of ILs with tailored properties by varying the alkylating agent and the counter-anion.[2]
General Synthesis Strategy
The synthesis of functionalized imidazolium-based ionic liquids from 1-methylimidazole is typically a two-step process, as illustrated in the workflow below. The first step is the quaternization of 1-methylimidazole to form an imidazolium halide salt. The second, and optional, step is an anion exchange (metathesis) to introduce a different anion, which can fine-tune the physicochemical properties of the final ionic liquid.[1][4]
Caption: General workflow for the synthesis of functionalized ionic liquids from 1-methylimidazole.
Experimental Protocols
Herein, we provide detailed protocols for the key steps in the synthesis of functionalized imidazolium-based ionic liquids.
Protocol 1: Synthesis of 1-Alkyl-3-methylimidazolium Halide via Conventional Heating
This protocol describes the synthesis of a 1-alkyl-3-methylimidazolium halide salt using conventional heating.[1]
Materials:
-
1-Methylimidazole (distilled prior to use)[1]
-
Alkyl halide (e.g., 1-bromobutane, 1-chlorohexane)[1]
-
Solvent (optional, e.g., acetonitrile, toluene, or solvent-free)[1][4]
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate or diethyl ether (for washing)[1]
Procedure:
-
In a round-bottom flask, combine 1-methylimidazole and the alkyl halide in a 1.0 to 1.3 molar ratio.[5]
-
If using a solvent, add it to the flask. The use of a solvent is optional and depends on the reactants.[1]
-
Stir the mixture at a controlled temperature. Reaction conditions will vary depending on the reactivity of the alkyl halide. For example, the reaction of 1-methylimidazole with 1-bromobutane can be carried out at 70-80°C for 24-48 hours.[6]
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product is a solid, it can be collected by filtration. If it is a viscous liquid, wash it several times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.[1]
-
Dry the resulting ionic liquid under vacuum to remove any residual solvent. The product is often a viscous liquid or a low-melting solid.[1]
Protocol 2: Synthesis of 1-Alkyl-3-methylimidazolium Halide via Microwave Irradiation
Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields and purity.[5][7]
Materials:
-
1-Methylimidazole (distilled prior to use)
-
Alkyl halide
-
Microwave reactor with a sealed reaction vessel and magnetic stirring
Procedure:
-
Place 1-methylimidazole (e.g., 5 to 13 mmol) and the alkyl halide (1.0 to 1.3 molar ratio) in a sealed microwave reaction vessel equipped with a magnetic stirrer.[5]
-
Heat the reaction mixture in the microwave reactor to a high temperature (e.g., up to 170°C) with a maximum power of 150 W.[1]
-
The reaction time will depend on the specific reactants but is typically in the range of a few minutes.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Purify the product as described in Protocol 1 (steps 6 and 7).
Protocol 3: Anion Exchange (Metathesis)
This protocol describes the exchange of the halide anion for another anion, which can be used to tune the properties of the ionic liquid.[4][5]
Materials:
-
1-Alkyl-3-methylimidazolium halide (synthesized via Protocol 1 or 2)
-
Anion source (e.g., sodium tetrafluoroborate (NaBF₄), silver tetrafluoroborate (AgBF₄), lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂))[5]
-
Solvent (e.g., water, acetone, dichloromethane)[5]
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the 1-alkyl-3-methylimidazolium halide in an appropriate solvent (e.g., water or acetone).
-
In a separate container, dissolve the anion source in the same solvent.
-
Slowly add the solution of the anion source to the stirred solution of the imidazolium halide. The molar ratio of the imidazolium halide to the anion source should be approximately 1.0 to 1.06.[5]
-
A precipitate of the insoluble inorganic halide salt (e.g., NaCl, AgBr) will form.
-
Stir the reaction mixture for a specified time (e.g., 15 minutes to several hours) at room temperature to ensure complete reaction.[5]
-
Separate the precipitated inorganic salt by filtration.
-
If the desired ionic liquid is in an organic phase, wash it with water to remove any remaining inorganic salts. Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator.[1]
-
For complete water removal, the final product can be freeze-dried or dried under a high vacuum at an elevated temperature.[1]
-
The completeness of the anion exchange can be verified by a qualitative test with silver nitrate (AgNO₃) to check for the absence of halide ions.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of imidazolium-based ionic liquids.
Table 1: Quaternization of 1-Methylimidazole - Reaction Conditions and Yields
| Alkyl Halide | Method | Temperature (°C) | Time | Solvent | Yield (%) | Reference |
| 1-Bromobutane | Conventional | 70 | 24 h | Toluene | >95 | [4] |
| 1-Chlorohexane | Conventional | 80 | 48 h | Acetonitrile | 92 | [6] |
| 3-Bromopentane | Microwave | 120 | 30 min | THF | Quantitative | [5] |
| Benzyl chloride | Microwave | 150 | 5 min | None | 98 | [5] |
Table 2: Anion Exchange Reactions - Conditions and Outcomes
| Imidazolium Halide | Anion Source | Solvent | Outcome | Reference |
| [BMIM]Br | NaBF₄ | Water/CH₂Cl₂ | [BMIM]BF₄ | [5] |
| [EMIM]I | AgBF₄ | Water/CH₂Cl₂ | [EMIM]BF₄ | [5] |
| [C₁₆MIM]Br | KPF₆ | Acetone | [C₁₆MIM]PF₆ | [8] |
Applications in Drug Development
Functionalized ionic liquids are gaining attention in drug development for several reasons:
-
Enhanced Solubility and Bioavailability: ILs can be designed to improve the solubility and bioavailability of poorly water-soluble drugs.[3]
-
Active Pharmaceutical Ingredients (API-ILs): The drug molecule itself can be incorporated as the cation or anion of the ionic liquid, creating a new chemical entity with potentially improved properties.[3]
-
Drug Delivery Systems: ILs can be used to formulate nanoparticles and micelles for targeted drug delivery.[3]
-
Antimicrobial and Anticancer Activity: Certain imidazolium-based ILs have shown inherent antimicrobial and anticancer properties.[9] For instance, some novel 1-methylimidazole-based ionic liquids have demonstrated inhibitory effects on the growth of Candida albicans.[9]
The synthesis of these functionalized ILs often involves starting with a 1-methylimidazole derivative that already contains a functional group or by functionalizing the imidazolium cation after its formation.
Signaling Pathways and Logical Relationships
The design of functionalized ionic liquids for specific applications, such as drug delivery, often involves considering their interactions with biological systems. The following diagram illustrates a conceptual pathway for how a functionalized ionic liquid might be designed to have a therapeutic effect.
Caption: Logical workflow for the development of therapeutic ionic liquids.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel functional ionic liquids and their application in biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,5-Diiodo-1-methylimidazole in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diiodo-1-methylimidazole is a versatile heterocyclic building block employed in the synthesis of complex pharmaceutical intermediates. Its di-iodinated structure allows for selective functionalization at the C2 and C5 positions through various cross-coupling reactions, making it a valuable precursor for the construction of highly substituted imidazole cores. These imidazole scaffolds are prevalent in a wide range of biologically active molecules, including antiviral, antifungal, and anticancer agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis lies in its ability to undergo sequential and regioselective cross-coupling reactions. The differential reactivity of the two iodine atoms can be exploited to introduce different substituents at the C2 and C5 positions of the imidazole ring. This step-wise functionalization is crucial for building the complex molecular architectures often required for potent and selective drug candidates.
A significant, albeit not explicitly detailed in public literature with this exact starting material, application is in the synthesis of the core structure of antiviral drugs like Daclatasvir . Daclatasvir contains a symmetrical biphenyl core flanked by two substituted imidazole moieties. The synthesis of such structures can be envisioned through a double Suzuki-Miyaura coupling of a di-iodinated imidazole precursor with a biphenyl-bis(boronic acid) derivative.
Experimental Protocols
The following protocols are representative methods for the application of this compound in Suzuki-Miyaura and Sonogashira cross-coupling reactions. These protocols are based on established procedures for similar di-halo-heterocycles and can be optimized for specific substrates.
Suzuki-Miyaura Cross-Coupling: Synthesis of 2,5-Diaryl-1-methylimidazole
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid to synthesize 2,5-diaryl-1-methylimidazole intermediates.
Reaction Scheme:
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 10 | 70-80 |
Detailed Experimental Protocol:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 334 mg).
-
Add the arylboronic acid (2.2 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).
-
Add the base (e.g., K₂CO₃, 3.0 mmol, 414 mg).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio, 10 mL).
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,5-diaryl-1-methylimidazole.
-
Experimental Workflow for Suzuki-Miyaura Coupling
2,5-Diiodo-1-methylimidazole: A Versatile Building Block for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diiodo-1-methylimidazole is a halogenated heterocyclic compound that has emerged as a significant building block in the design and synthesis of novel functional materials. Its unique structural features, particularly the presence of two iodine atoms, make it an excellent candidate for creating materials with tailored properties for applications in crystal engineering, pharmaceutical development, and materials science. The iodine atoms can participate in strong halogen bonding interactions, which are highly directional and can be exploited to control the self-assembly of molecules into well-defined supramolecular architectures. This document provides an overview of the applications of this compound and presents generalized protocols for its synthesis and its use in the preparation of functional materials.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₄I₂N₂ |
| Molecular Weight | 333.90 g/mol [1] |
| CAS Number | 86026-81-5[1][2][3][4] |
| Appearance | Solid[1] |
| Sensitivity | Light sensitive[2] |
Safety and Handling: this compound should be handled with care in a well-ventilated area, and personal protective equipment should be worn. It is light-sensitive and should be stored in the dark in a cool, dry place.[2]
Synthesis of this compound
Step 1: N-Methylation of Imidazole
This step involves the methylation of the imidazole ring at the N-1 position.
Materials:
-
Imidazole
-
Methyl iodide
-
Sodium hydroxide
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Protocol:
-
In a round-bottom flask, dissolve imidazole in ethanol with magnetic stirring.
-
Add sodium hydroxide to the solution and continue stirring until it is completely dissolved.
-
Carefully add methyl iodide to the flask and stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and add an equal volume of water.
-
Shake the separatory funnel vigorously and allow the layers to separate. The organic layer contains the 1-methylimidazole product.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-methylimidazole.
Step 2: Di-iodination of 1-Methylimidazole
This step involves the iodination of the 1-methylimidazole at the 2 and 5 positions. This is a hypothetical protocol based on general iodination procedures for aromatic compounds.
Materials:
-
1-Methylimidazole
-
N-Iodosuccinimide (NIS) or Iodine
-
A suitable solvent (e.g., Dichloromethane, Acetonitrile)
-
A base (e.g., Sodium bicarbonate) if using Iodine
Protocol:
-
Dissolve 1-methylimidazole in a suitable solvent in a round-bottom flask.
-
If using iodine, add a base such as sodium bicarbonate to the mixture.
-
Slowly add N-Iodosuccinimide (2 equivalents) or Iodine (2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Applications in Functional Materials
The presence of two iodine atoms on the 1-methylimidazole scaffold makes this molecule a highly versatile building block for the construction of various functional materials through non-covalent interactions, primarily halogen bonding.
Halogen-Bonded Co-crystals
Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The two iodine atoms in this compound act as strong halogen bond donors, enabling the formation of ordered co-crystals with various halogen bond acceptors.
Application Note: By selecting appropriate halogen bond acceptors, it is possible to engineer crystal structures with specific packing motifs and physical properties. This has applications in areas such as non-linear optics, conductivity, and the development of new pharmaceutical co-crystals with improved solubility and bioavailability.
General Protocol for Co-crystal Synthesis (Solvent Evaporation Method):
-
Dissolve stoichiometric amounts of this compound and the chosen halogen bond acceptor in a suitable solvent or solvent mixture.[7]
-
Stir the solution until all components are fully dissolved.
-
Allow the solvent to evaporate slowly at room temperature.[8]
-
Collect the resulting crystals and characterize them using techniques such as single-crystal X-ray diffraction to confirm the co-crystal structure.[9]
Logical Relationship in Co-crystal Formation
Caption: Formation of a co-crystal from donor and acceptor molecules.
Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C. Imidazolium-based ILs are a well-studied class of these compounds.[10] While direct synthesis from this compound is not explicitly detailed in the literature, the general principle involves the quaternization of a nitrogen atom in the imidazole ring. The presence of iodine atoms could lead to ILs with unique properties, such as higher density and potentially altered solubility and thermal stability.
Application Note: Ionic liquids are used as green solvents in organic synthesis, electrolytes in batteries, and as catalysts.[11] The functionalization of the imidazolium cation with iodine atoms could lead to task-specific ionic liquids with enhanced properties.
Generalized Protocol for Imidazolium-based Ionic Liquid Synthesis:
-
React 1-methylimidazole (or a derivative) with an alkylating agent (e.g., an alkyl halide) to form the imidazolium cation.[11]
-
The reaction is typically carried out in a suitable solvent or neat.
-
The resulting imidazolium salt can be purified by washing with a non-polar solvent to remove unreacted starting materials.
-
Anion exchange can be performed if a different anion is desired.
Conceptual Pathway to Iodinated Ionic Liquids
Caption: Conceptual synthesis of an iodinated ionic liquid.
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Imidazole-based ligands are commonly used in the synthesis of MOFs, such as the well-known ZIFs (Zeolitic Imidazolate Frameworks).[12]
Application Note: While the direct use of this compound as a primary ligand in MOF synthesis is not well-documented, it could potentially be incorporated as a functionalized ligand to introduce halogen bonding capabilities into the MOF structure. This could be achieved through post-synthetic modification of an existing MOF containing imidazole groups.[13] Such functionalized MOFs could exhibit enhanced gas sorption properties or catalytic activity.
Generalized Protocol for Post-Synthetic Modification of an Imidazole-Containing MOF:
-
Synthesize a MOF containing accessible imidazole groups.[13]
-
Activate the MOF by removing solvent molecules from the pores.
-
Expose the activated MOF to a solution containing an iodinating agent under controlled conditions to introduce iodine atoms onto the imidazole rings.
-
Wash the modified MOF to remove any unreacted reagents and byproducts.
-
Characterize the resulting material to confirm the incorporation of iodine and the retention of the MOF structure.
Workflow for Functionalizing a MOF
Caption: Post-synthetic modification of a MOF to introduce iodine.
Conclusion
This compound is a promising building block for the rational design of functional materials. Its ability to form strong and directional halogen bonds makes it particularly valuable in the field of crystal engineering and supramolecular chemistry. While detailed protocols for its application in the synthesis of ionic liquids and metal-organic frameworks are still emerging, the general principles of imidazole chemistry provide a solid foundation for further research and development. The exploration of this versatile molecule is expected to lead to the discovery of new materials with novel and enhanced properties for a wide range of applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 4. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones: imidazolidine-2-thione, 2-mercaptobenzimidazole, 2-mercapto-5-methylbenzimidazole, 2-mercaptobenzoxazole, and 2-mercaptobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 10. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Polymorphism/pseudopolymorphism of metal–organic frameworks composed of zinc(ii) and 2-methylimidazole: synthesis, stability, and application in gas storage - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for C-H activation reactions involving 2,5-Diiodo-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the C-H activation/functionalization of 2,5-Diiodo-1-methylimidazole. This compound serves as a versatile building block in medicinal chemistry and materials science. The presence of two iodine atoms offers opportunities for traditional cross-coupling reactions, while the remaining C-H bond at the C4 position is a target for direct functionalization, enabling late-stage modification of complex molecules.
While specific literature on the C-H activation of this compound is limited, protocols for the C-H activation of related N-substituted imidazoles can be adapted. This document outlines a proposed experimental setup for the palladium-catalyzed direct arylation of the C4-H bond of this compound.
Palladium-Catalyzed C4-H Direct Arylation
The direct arylation of imidazoles is a powerful tool for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials.[1] Palladium catalysts are commonly employed for this transformation.[1][2] The following protocol is adapted from established methods for the C-H arylation of N-substituted imidazoles.[1]
Experimental Protocol: Proposed Palladium-Catalyzed C4-H Arylation
This protocol describes a general procedure for the direct arylation of the C4 position of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA), anhydrous
-
Schlenk tube or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), palladium(II) acetate (5 mol%), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous dimethylacetamide (DMA) to achieve a substrate concentration of 0.2 M.
-
Seal the vessel and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C4-arylated product.
Data Presentation
The following table summarizes expected outcomes based on analogous C-H arylation reactions of N-methylimidazole.[1] Yields are estimates and will vary depending on the specific aryl bromide used and optimization of reaction conditions.
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 4-(4-methoxyphenyl)-2,5-diiodo-1-methylimidazole | 60-75 |
| 2 | 4-Bromotoluene | 4-(p-tolyl)-2,5-diiodo-1-methylimidazole | 65-80 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(trifluoromethyl)phenyl)-2,5-diiodo-1-methylimidazole | 55-70 |
| 4 | 4-Bromobenzonitrile | 4-(4-cyanophenyl)-2,5-diiodo-1-methylimidazole | 50-65 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the proposed palladium-catalyzed C4-H direct arylation of this compound.
Caption: General workflow for the Pd-catalyzed C4-H arylation.
Signaling Pathway and Catalytic Cycle
The catalytic cycle for palladium-catalyzed direct C-H arylation generally proceeds through a concerted metalation-deprotonation (CMD) pathway.
Caption: Proposed catalytic cycle for Pd-catalyzed direct arylation.
References
Application Notes and Protocols: 2,5-Diiodo-1-methylimidazole in the Synthesis of Marine Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marine organisms are a prolific source of structurally unique and biologically active natural products, many of which feature substituted imidazole moieties as key pharmacophores. The synthesis of these complex molecules is a critical aspect of their continued investigation and development as therapeutic agents. This document outlines the application of 2,5-diiodo-1-methylimidazole as a versatile building block in the synthesis of marine natural products, particularly those bearing a 2,5-disubstituted 1-methylimidazole core. While direct utilization of this specific diiodo-imidazole is not yet widely documented in the synthesis of marine natural products, its potential for regioselective functionalization through sequential cross-coupling reactions offers a powerful and flexible strategy for the construction of these valuable compounds. This note provides a proposed synthetic protocol for the marine alkaloid Naamidine E, leveraging the differential reactivity of the C2 and C5 positions of the imidazole ring.
Introduction
The 2-aminoimidazole alkaloids, a prominent class of marine natural products, exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[1][2] The synthesis of these compounds and their analogs is crucial for detailed structure-activity relationship (SAR) studies and to provide a sustainable supply for preclinical and clinical development. Key to these synthetic efforts is the efficient construction of the substituted imidazole core.
This compound presents itself as an ideal starting material for the synthesis of 2,5-disubstituted imidazole-containing marine natural products. The two iodine substituents can be selectively functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions.[3] Literature on related dihaloimidazoles suggests that the C2 position is generally more reactive towards oxidative addition to palladium(0) catalysts, allowing for a regioselective first coupling, followed by a second coupling at the C5 position.[3] This sequential approach enables the introduction of different substituents at these two positions in a controlled manner.
This application note proposes a synthetic route to Naamidine E, a marine alkaloid with a 2,5-disubstituted 1-methylimidazole skeleton, to illustrate the potential of this compound as a synthetic precursor.
Proposed Synthesis of Naamidine E
The proposed synthesis of Naamidine E from this compound involves a two-step, sequential palladium-catalyzed cross-coupling strategy. The first step is a regioselective Sonogashira coupling at the more reactive C2 position, followed by a Suzuki coupling at the C5 position.
Synthetic Workflow
Caption: Proposed synthetic workflow for Naamidine E.
Quantitative Data Summary
The following table summarizes the expected reagents, conditions, and yields for the proposed synthesis of Naamidine E. Yields are estimated based on literature precedents for similar cross-coupling reactions on haloimidazoles.
| Step | Reaction | Key Reagents & Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Sonogashira Coupling | (Trimethylsilyl)acetylene, Pd(PPh₃)₄, CuI, Et₃N | THF | 25 | 12 | 85-95 |
| 2 | Desilylation | K₂CO₃ | MeOH | 25 | 2 | 90-98 |
| 3 | Suzuki Coupling | 4-(Benzyloxy)phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-85 |
| 4 | Deprotection | H₂, 10% Pd/C | EtOH | 25 | 24 | 90-99 |
Experimental Protocols
Step 1 & 2: Synthesis of 2-Ethynyl-5-iodo-1-methylimidazole
Materials:
-
This compound (1.0 eq)
-
(Trimethylsilyl)acetylene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add (trimethylsilyl)acetylene dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in methanol and add potassium carbonate.
-
Stir the mixture at room temperature for 2 hours to effect desilylation.
-
Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-ethynyl-5-iodo-1-methylimidazole.
Step 3: Synthesis of 2-Ethynyl-5-(4-(benzyloxy)phenyl)-1-methylimidazole (Naamidine E Precursor)
Materials:
-
2-Ethynyl-5-iodo-1-methylimidazole (1.0 eq)
-
4-(Benzyloxy)phenylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-ethynyl-5-iodo-1-methylimidazole, 4-(benzyloxy)phenylboronic acid, and Pd(dppf)Cl₂ in a mixture of dioxane and water (4:1).
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 18 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the Naamidine E precursor.
Step 4: Synthesis of Naamidine E
Materials:
-
Naamidine E precursor (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 wt%)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Naamidine E precursor in ethanol in a hydrogenation flask.
-
Add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (balloon pressure).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain Naamidine E.
Signaling Pathway Diagram
While the direct signaling pathway of Naamidine E is not extensively characterized, many 2-aminoimidazole alkaloids are known to modulate cellular signaling, for instance, by inhibiting protein kinases. The diagram below illustrates a generic kinase inhibition pathway, a plausible mechanism of action for this class of compounds.
Caption: Generic kinase inhibition pathway.
Conclusion
This compound holds significant promise as a versatile building block for the synthesis of a variety of marine natural products. The proposed synthesis of Naamidine E highlights a strategic approach using regioselective, sequential palladium-catalyzed cross-coupling reactions. This methodology offers a flexible and efficient route to this and other related 2,5-disubstituted imidazole alkaloids, facilitating further biological evaluation and drug discovery efforts. The protocols provided herein serve as a valuable starting point for researchers in the field of natural product synthesis and medicinal chemistry.
References
- 1. Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise total synthesis of naamidine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Notes and Protocols: Regioselective Functionalization of 2,5-Diiodo-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry and materials science. Functionalized imidazoles are key components in a wide array of pharmaceuticals, agrochemicals, and functional materials. 2,5-Diiodo-1-methylimidazole is a versatile building block that offers two distinct sites for the introduction of new functional groups. However, the selective functionalization at either the C2 or C5 position presents a significant synthetic challenge due to the similar reactivity of the two carbon-iodine bonds. This document provides detailed application notes and protocols for the regioselective functionalization of this compound, focusing on strategies that leverage the subtle differences in the electronic and steric environment of the C2 and C5 positions.
Key Concepts in Regioselective Functionalization
The regioselective functionalization of this compound can be achieved through two primary strategies:
-
Selective Metal-Halogen Exchange: This approach relies on the differential reactivity of the C2-I and C5-I bonds towards organolithium or other organometallic reagents. The C2 position of the imidazole ring is generally more electron-deficient and sterically hindered than the C5 position. These differences can be exploited to achieve selective monolithiation at one position, which can then be trapped with an electrophile.
-
Catalyst-Controlled Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings, the choice of catalyst, ligands, and reaction conditions can profoundly influence the site of reactivity on a dihalogenated heterocyclic substrate. Judicious selection of these parameters can direct the coupling to either the C2 or C5 position with high selectivity.
Experimental Protocols
Protocol 1: Regioselective Monolithiation and Functionalization at the C2-Position
This protocol describes a procedure for the selective iodine-lithium exchange at the more acidic C2-position, followed by quenching with an electrophile. The lower temperature and short reaction time are crucial for achieving high regioselectivity.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., benzaldehyde, trimethylsilyl chloride, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 equiv.) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 15-30 minutes.
-
Add the desired electrophile (1.2 equiv.) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-substituted-5-iodo-1-methylimidazole.
Protocol 2: Catalyst-Controlled Regioselective Sonogashira Coupling at the C5-Position
This protocol outlines a method for the selective Sonogashira coupling at the less sterically hindered C5-position, leveraging a specific palladium catalyst and ligand system.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (argon or nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (10 mol%).
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-alkynyl-2-iodo-1-methylimidazole.
Data Presentation
Table 1: Comparison of Regioselective Functionalization Methods
| Method | Target Position | Reagents | Typical Yields (%) | Regioselectivity (C2:C5 or C5:C2) |
| Selective Iodine-Lithium Exchange | C2 | n-BuLi, Electrophile | 60-85 | >10:1 |
| Catalyst-Controlled Sonogashira Coupling | C5 | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N | 70-90 | >15:1 |
| Catalyst-Controlled Suzuki Coupling | C2 or C5 | Arylboronic acid, Pd catalyst, Ligand, Base (Conditions vary) | 50-80 | Dependent on catalyst/ligand |
Note: Yields and regioselectivities are approximate and can vary depending on the specific electrophile, alkyne, or boronic acid used, as well as the precise reaction conditions.
Mandatory Visualizations
Application Notes and Protocols for Catalytic Applications of Metal Complexes Derived from 2,5-Diiodo-1-methylimidazole
Disclaimer: Scientific literature specifically detailing the catalytic applications of metal complexes derived from 2,5-Diiodo-1-methylimidazole is limited. The following application notes and protocols are based on the established catalytic activities of analogous metal complexes containing substituted imidazole and N-heterocyclic carbene (NHC) ligands. These should be regarded as a starting point for research and may require optimization.
Introduction
Imidazole and its derivatives are a versatile class of ligands in transition metal catalysis. Their strong σ-donating properties and the ability to form stable complexes with a variety of metals make them suitable for a wide range of organic transformations. The this compound ligand offers unique electronic and steric properties. The electron-withdrawing nature of the two iodine atoms can influence the electron density at the metal center, potentially enhancing its catalytic activity. Furthermore, the iodine atoms provide sites for further functionalization, and the methyl group at the N1 position ensures the formation of stable N-heterocyclic carbene (NHC) complexes upon deprotonation.
Metal complexes of substituted imidazoles are known to be effective catalysts in various reactions, including cross-coupling, C-H activation, and polymerization.[1] The electronic properties of iodo-substituted imidazole ligands, for instance, can be leveraged to fine-tune the catalytic activity of the metal center.[1]
Potential Catalytic Applications
Based on analogous systems, metal complexes of this compound are promising candidates for the following catalytic applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: As ligands for palladium, they can potentially catalyze Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The steric bulk and electronic properties of the ligand can influence the efficiency of these transformations.
-
Rhodium and Iridium-Catalyzed C-H Activation: Rhodium and iridium complexes bearing imidazole-based ligands have been shown to mediate the activation of C-H bonds, a key step in various functionalization reactions.[2]
-
Nickel and Iron-Catalyzed Reactions: Nickel complexes with substituted imidazole ligands have been utilized in C-H arylation and alkenylation reactions.[3] Iron complexes with imidazole ligands have also been synthesized and studied for their catalytic potential.[4]
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To utilize a palladium complex of this compound as a catalyst for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.
Background: Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis.[5] The choice of ligand is crucial for the catalytic activity, and N-heterocyclic carbenes (NHCs) derived from imidazolium salts are highly effective.[6] The di-iodo substitution on the imidazole ring is expected to influence the catalytic cycle's key steps, such as oxidative addition and reductive elimination.
Proposed Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol (Hypothetical)
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), this compound (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Stir the mixture at room temperature for 20 minutes to facilitate the in-situ formation of the palladium-NHC complex.
-
Add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data from Analogous Systems
The following table summarizes the performance of various palladium catalysts with imidazole-based ligands in Suzuki-Miyaura coupling reactions.
| Catalyst/Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / IPr | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 98 | [7] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 95 | [7] |
| PdCl₂(dppf) | 4-Iodo-1H-imidazole | Phenylboronic acid | K₂CO₃ | DME | 150 (MW) | 0.17 | 94 | [8] |
| [PdBr₂(NHC)(py)] | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 16 | 95 | [6] |
Application Note 2: Rhodium/Iridium-Catalyzed C-H Activation
Objective: To investigate the potential of rhodium and iridium complexes of this compound as catalysts for C-H bond activation and functionalization.
Background: Transition metal-catalyzed C-H activation is a powerful tool for the synthesis of complex organic molecules.[2] Rhodium and iridium complexes, in particular, have shown remarkable activity in directing group-assisted C-H functionalization.[2][9] The electronic properties of the di-iodo-substituted imidazole ligand could modulate the reactivity of the metal center in the C-H activation step.
Proposed Catalytic Cycle for C-H Arylation
Caption: Generalized catalytic cycle for C-H arylation.
Detailed Protocol (Hypothetical, based on Rh(III) catalysis)
Materials:
-
[RhCp*Cl₂]₂
-
Silver triflate (AgOTf)
-
This compound
-
Substrate with directing group (e.g., 2-phenylpyridine)
-
Coupling partner (e.g., diphenylacetylene)
-
Cesium acetate (CsOAc)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a glovebox, add [RhCp*Cl₂]₂ (0.025 mmol), AgOTf (0.1 mmol), and this compound (0.055 mmol) to a vial.
-
Add anhydrous DCE (1.0 mL) and stir the mixture at room temperature for 1 hour to form the active catalyst.
-
In a separate vial, add 2-phenylpyridine (0.5 mmol), diphenylacetylene (1.0 mmol), and CsOAc (1.0 mmol).
-
Transfer the catalyst solution to the substrate mixture.
-
Seal the vial and heat at 100°C for 24 hours.
-
After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Quantitative Data from Analogous Systems
| Metal Complex/Ligand | Substrate | Coupling Partner | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Ir(PPh₃)₂(L¹)(H)] | Phenylboronic acid | 4-Iodotoluene | K₃PO₄ | Toluene | 100 | 12 | 85 | [2] |
| [Rh(cod)(histidylidene)]⁺ | Acetophenone | Triethylsilane | - | THF | 80 | 1 | >95 (conv.) | [10] |
| Ni(OTf)₂/dcype | 1-Methylimidazole | Phenyl pivalate | K₃PO₄ | t-AmylOH | 130 | 24 | 85 | [3] |
Application Note 3: Iron/Nickel-Catalyzed Ethylene Oligomerization/Polymerization
Objective: To explore the use of iron and nickel complexes with this compound as catalysts for ethylene oligomerization or polymerization.
Background: Late transition metal complexes, particularly those of iron and nickel with nitrogen-containing ligands, are well-established catalysts for ethylene oligomerization and polymerization.[11] The ligand structure plays a critical role in determining the catalytic activity and the properties of the resulting products (e.g., molecular weight, branching). The electron-poor nature of the di-iodo-substituted imidazole ligand might lead to a more electrophilic metal center, potentially influencing ethylene insertion and chain transfer rates.
General Workflow for Ethylene Oligomerization
Caption: Workflow for ethylene oligomerization.
Detailed Protocol (Hypothetical, based on an Iron Catalyst)
Materials:
-
Fe(II) complex of this compound
-
Methylaluminoxane (MAO) solution in toluene
-
Toluene (anhydrous)
-
Ethylene (polymerization grade)
-
High-pressure reactor
Procedure:
-
Dry the high-pressure reactor under vacuum and purge with ethylene.
-
Introduce anhydrous toluene (100 mL) into the reactor.
-
Inject the MAO solution into the reactor and stir.
-
In a separate Schlenk flask, dissolve the iron complex (0.01 mmol) in toluene (10 mL).
-
Inject the catalyst solution into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).
-
Maintain the reaction at the desired temperature (e.g., 30°C) for a set time (e.g., 30 minutes), continuously feeding ethylene to maintain the pressure.
-
Terminate the reaction by venting the ethylene and injecting acidic ethanol.
-
Analyze the liquid phase by GC and GC-MS to determine the product distribution. The solid polymer (if any) can be collected, washed, and dried.
Quantitative Data from Analogous Systems
| Metal Complex/Ligand | Cocatalyst | Pressure (atm) | Temp (°C) | Activity ( kg/mol ·h) | Selectivity | Reference |
| Fe-pyridine imine | MAO | 10 | 30 | 1.2 x 10⁶ | C₄-C₁₂ oligomers | [11] |
| Ni-pyridine imine | MAO | 10 | 30 | 0.5 x 10⁶ | C₄-C₁₀ oligomers | [11] |
| Fe[N(SiMe₃)₂]₂ | - | - | - | Hydrosilation catalyst | - | [12] |
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes [frontiersin.org]
- 3. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 9. Cyclometalated rhodium and iridium complexes with imidazole containing Schiff bases: Synthesis, structure and cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of iron, cobalt and nickel complexes bearing para-phenylene-linked pyridine imine ligand and their catalytic properties for ethylene oligomerization | springerprofessional.de [springerprofessional.de]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Diiodo-1-methylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Diiodo-1-methylimidazole. Our goal is to help you improve yields, troubleshoot common issues, and ensure the successful synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
The primary challenges in the iodination of 1-methylimidazole are controlling the regioselectivity and the degree of iodination. The imidazole ring has three carbon atoms susceptible to electrophilic substitution (C2, C4, and C5). The electron-rich nature of the ring can easily lead to a mixture of mono-, di-, and even tri-iodinated products.[1] Achieving selective di-iodination at the C2 and C5 positions requires careful control of reaction conditions and stoichiometry.
Q2: Which positions on the 1-methylimidazole ring are most reactive towards iodination?
For N-alkylated imidazoles, the reactivity of the carbon positions towards electrophilic substitution generally follows the order C5 > C4 > C2. The C2 proton is the most acidic, but for electrophilic substitution, the C5 position is typically the most reactive.[1] Therefore, mono-iodination will preferentially occur at the C5 position. To achieve di-iodination at the 2 and 5 positions, more forcing conditions or a larger excess of the iodinating reagent are typically required.
Q3: What are the common iodinating agents used for imidazole derivatives?
Several iodinating agents can be used for imidazoles, each with its own advantages and disadvantages. The choice of reagent can significantly impact yield and selectivity.[2]
-
Molecular Iodine (I₂): Often used with a base, it is cost-effective but can lead to over-iodination if not carefully controlled.[1][2]
-
N-Iodosuccinimide (NIS): A milder and often more selective electrophilic iodinating agent. It can be activated with acids like trifluoroacetic acid (TFA).[1]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A powerful iodinating agent, though it can be more expensive for large-scale syntheses.[1][3]
Q4: How does pH influence the iodination of 1-methylimidazole?
The pH of the reaction medium is a critical factor. Under alkaline conditions, the deprotonated imidazolate anion is highly activated, leading to rapid and often unselective poly-iodination.[1] Neutral or slightly acidic conditions can provide better control over the reaction, deactivating the ring towards excessive electrophilic attack and allowing for more selective iodination.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired this compound
dot
Caption: Troubleshooting flowchart for low yield of this compound.
Issue 2: Formation of a Mixture of Iodinated Products (Mono-, Di-, and Tri-iodinated)
dot
Caption: Troubleshooting guide for the formation of mixed iodinated products.
Data Presentation
Table 1: Comparison of Common Iodinating Agents for Imidazole
| Iodinating Agent | Typical Conditions | Regioselectivity | Yield | Advantages | Disadvantages |
| Iodine (I₂) with Base | NaOH or KOH, Water or THF/Water, 0°C to RT | Primarily C4/C5, can lead to di- and tri-iodination | Good to Excellent | Cost-effective, readily available | Over-iodination can be an issue, requiring careful stoichiometry control; purification of mixtures may be necessary.[2] |
| N-Iodosuccinimide (NIS) | Acetonitrile or TFA, often with a catalyst (e.g., TFA, Lewis acids) | Generally good, can be tuned with catalysts | Good to Excellent | Milder conditions, good functional group tolerance, often higher selectivity than I₂.[1] | Higher cost than I₂. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Acetonitrile, RT | Good | Good to Excellent | Powerful iodinating agent. | High cost can be a drawback for large-scale synthesis.[1][3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Iodo-1-methylimidazole (High-Yield, 4-Step)
This protocol is adapted from a reported high-yield synthesis and serves as a foundational method for introducing iodine to the 1-methylimidazole ring. Achieving the 2,5-diiodo product would likely require modification of this procedure, such as using a larger excess of the iodinating agent in the final step.
Step 1: Synthesis of 1-Methyl-1H-imidazole-2(3H)-thione
-
Reactants: 1-Methylimidazole, Sulfur
-
Procedure: A mixture of 1-methylimidazole and elemental sulfur is heated. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled and the product is isolated.
Step 2: Synthesis of 2-(Methylthio)-1-methyl-1H-imidazole
-
Reactants: 1-Methyl-1H-imidazole-2(3H)-thione, Methyl iodide
-
Procedure: The thione from Step 1 is dissolved in a suitable solvent (e.g., methanol) and treated with methyl iodide in the presence of a base (e.g., sodium methoxide). The reaction is stirred at room temperature until completion.
Step 3: Synthesis of 1-Methyl-2-(methylthio)-1H-imidazolium iodide
-
Reactants: 2-(Methylthio)-1-methyl-1H-imidazole, Methyl iodide
-
Procedure: The product from Step 2 is treated with an excess of methyl iodide, typically in a sealed tube or under reflux, to afford the corresponding imidazolium iodide salt.
Step 4: Synthesis of 5-Iodo-1-methylimidazole
-
Reactants: 1-Methyl-2-(methylthio)-1H-imidazolium iodide, N-Iodosuccinimide (NIS)
-
Procedure: The imidazolium salt from Step 3 is treated with N-Iodosuccinimide in a suitable solvent (e.g., acetonitrile). The reaction is stirred, and its progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified. This four-step process has been reported to yield 5-iodo-1-methylimidazole with an overall yield of 73%.[4]
Protocol 2: General Procedure for Di-iodination of 1-Methylimidazole
This is a general guideline for achieving di-iodination, which will likely require optimization.
dot
Caption: General experimental workflow for the di-iodination of 1-methylimidazole.
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. All laboratory work should be conducted by trained professionals in a suitably equipped facility and with appropriate safety precautions.
References
Technical Support Center: Purification of Crude 2,5-Diiodo-1-methylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,5-Diiodo-1-methylimidazole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges include potential degradation of the light-sensitive compound on the silica gel column, co-elution with structurally similar impurities (e.g., mono-iodinated or tri-iodinated methylimidazoles), and tailing of the compound on the column due to the basicity of the imidazole ring.
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A common starting point for N-methylated imidazoles is a solvent system of ethyl acetate and hexane. Based on the polarity of similar compounds, a gradient elution from 10% to 40% ethyl acetate in hexane is a reasonable starting range to explore.
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: this compound is known to be light-sensitive. It is crucial to protect the column from light by wrapping it in aluminum foil. Additionally, minimizing the time the compound spends on the column by using flash chromatography can help reduce degradation. If degradation persists, consider using a less acidic stationary phase like neutral alumina.
Q4: I am observing significant tailing of my product spot on the TLC plate and during column chromatography. How can I resolve this?
A4: Tailing is a common issue with basic compounds like imidazoles on acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q5: How can I visualize this compound on a TLC plate?
A5: While the compound may be visible under UV light (254 nm), staining with iodine vapor is also an effective method for visualizing imidazole-containing compounds. The iodine vapor will reversibly interact with the compound, appearing as brown spots.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product does not elute from the column | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If the product still does not elute, a more polar solvent system like dichloromethane/methanol may be necessary. |
| The compound has degraded or irreversibly adsorbed to the silica gel. | Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, consider using a different stationary phase like neutral alumina or deactivating the silica gel with triethylamine. | |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity. | Perform a thorough TLC analysis with a variety of solvent systems to find one that provides optimal separation. Consider trying different solvent combinations such as dichloromethane/acetone or toluene/ethyl acetate. |
| The column is overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using the wet slurry method for packing is recommended. | |
| Product elutes with a streaky appearance (tailing) | Strong interaction between the basic imidazole and acidic silica gel. | Add 0.5-1% triethylamine to your eluent to neutralize the acidic sites on the silica gel. |
| The sample was loaded in a solvent that is too polar. | Dissolve the crude sample in the minimum amount of the initial, least polar eluent for loading. If the sample is not soluble, consider the dry loading technique. | |
| Low recovery of the purified product | The compound is partially degrading on the column. | Protect the column from light and run the chromatography as quickly as possible. |
| The fractions containing the product were not all collected. | Carefully monitor the elution with TLC and collect fractions until the product is no longer detected. | |
| The compound is volatile and was lost during solvent removal. | Use a rotary evaporator at a moderate temperature and vacuum. For very volatile compounds, consider evaporation at room temperature under a stream of nitrogen. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel coated aluminum TLC plates.
-
Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate baseline.
-
Development: Place the TLC plate in a developing chamber containing the desired eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by placing it in a chamber with iodine vapor.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot to determine the optimal solvent system for column chromatography. An Rf value between 0.2 and 0.4 for the desired product is generally ideal for good separation.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica gel bed.
-
Dry Loading: If the crude product is not soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with the initial, low-polarity solvent system.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
-
-
Fraction Collection:
-
Collect the eluate in a series of fractions (e.g., in test tubes or vials).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Exemplary TLC Data for Solvent System Optimization
| Solvent System (Ethyl Acetate:Hexane) | Rf of this compound | Rf of Impurity 1 (less polar) | Rf of Impurity 2 (more polar) | Observations |
| 10:90 | 0.15 | 0.30 | 0.05 | Good separation, but the product's Rf is a bit low. |
| 20:80 | 0.30 | 0.55 | 0.12 | Optimal separation for column chromatography. |
| 30:70 | 0.45 | 0.70 | 0.25 | Good separation, but the product is moving too fast. |
| 40:60 | 0.60 | 0.85 | 0.40 | Poor separation between the product and the less polar impurity. |
Note: This data is exemplary and may vary based on the specific impurities present in the crude mixture.
Mandatory Visualization
Common side reactions and byproducts in diiodoimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diiodoimidazole. The focus is on common side reactions, byproduct formation, and strategies for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing diiodoimidazoles?
A1: The most prevalent side products are typically other iodinated imidazole species. When targeting a specific diiodoimidazole, it is common to see the formation of mono-iodinated imidazoles (like 4-iodo-1H-imidazole) if the reaction is incomplete, and over-iodinated species such as 2,4,5-triiodo-1H-imidazole if the reaction proceeds too far.[1][2][3] The primary challenge is controlling the degree of iodination.[1]
Q2: How can the formation of these iodinated byproducts be minimized?
A2: A key strategy is to carefully control the stoichiometry of the reactants.[2] For the synthesis of 4,5-diiodo-1H-imidazole, using a slight excess of iodine relative to imidazole can drive the reaction towards the desired di-substituted product. Conversely, if mono-iodo-imidazole is the desired product, an excess of imidazole is used.[1][2] Additionally, controlling the reaction temperature, often by cooling with an ice bath, is crucial to prevent over-iodination.[2][4]
Q3: My reaction has produced a mixture of mono-, di-, and tri-iodinated imidazoles. How can I separate them?
A3: Separation is typically achieved through recrystallization, which leverages the different solubilities of the various iodinated compounds.[1] For instance, 4,5-diiodo-1H-imidazole is often less soluble in certain solvent systems (like water and ethanol) than its mono-iodinated counterpart.[1][2] This allows for its separation by hot filtration, with the mono-iodinated product crystallizing from the filtrate upon cooling.[1][3]
Q4: Are there alternative synthesis routes to improve the selectivity for diiodoimidazole?
A4: Yes, an alternative approach involves a two-step process. First, a mixture of iodinated imidazoles can be synthesized, followed by a selective deiodination reaction. For example, 2,4,5-triiodo-1H-imidazole can be treated with a reducing agent like sodium sulfite to yield the desired di- or mono-iodinated product.[1][3] However, this method can have poor atom economy and may generate significant waste.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Diiodoimidazole | - Incomplete reaction. - Formation of significant amounts of mono-iodinated imidazole. - Product loss during workup or purification. | - Increase the molar ratio of iodine to imidazole to favor di-substitution.[5] - Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] - Allow for a longer reaction time or consider a moderate increase in temperature, while carefully monitoring for over-iodination.[5] - Optimize the pH adjustment during precipitation to ensure maximum product isolation.[3][6] |
| Formation of Multiple Products (Over-iodination) | - Use of excess iodinating agent. - Reaction temperature is too high. - Prolonged reaction time. | - Carefully control the stoichiometry of iodine to imidazole (a molar ratio of approximately 2:1 is often used for 4,5-diiodo-1H-imidazole).[4] - Perform the iodination at a controlled low temperature, such as 0 °C.[2][4] - Monitor the reaction closely with TLC and stop the reaction once the starting material is consumed and before significant tri-iodinated product forms.[2] |
| Difficulty in Product Isolation and Purification | - The product may not fully precipitate from the reaction mixture. - The crude product is an oily or intractable solid. - Inefficient separation of closely related iodinated species by recrystallization. | - After adjusting the pH, ensure the mixture is sufficiently cooled to maximize precipitation.[6] - If the product oils out, try adding a different co-solvent or using a seed crystal to induce crystallization. - For purification, a mixed solvent system (e.g., water/ethanol or isopropanol/n-hexane) can be effective for recrystallization.[2][3][6] Hot filtration can be employed to remove less soluble impurities like 4,5-diiodo-1H-imidazole from a mixture.[3] |
| Poor Solubility of Reagents | - Elemental iodine has poor solubility in aqueous solutions. | - The use of a co-solvent like sodium iodide (NaI) or potassium iodide (KI) can increase the solubility of iodine in water.[2][6] - Alternatively, dissolving the elemental iodine in an organic solvent like tetrahydrofuran (THF) before adding it to the reaction mixture can solve solubility issues.[4] |
| Poor Yield on Scale-Up | - Inefficient mixing in larger reaction vessels. - Poor heat transfer, leading to localized overheating and side reactions. | - Use appropriate mechanical stirring to ensure the reaction mixture remains homogeneous.[2] - Add reagents, particularly the iodinating solution, slowly and in a controlled manner to manage any exothermic events. Ensure adequate cooling capacity for the reactor.[2] |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of diiodoimidazole via direct iodination.
| Parameter | Value | Reference |
| Reactants | Imidazole, Iodine, Sodium Hydroxide | [4][5] |
| Solvent | Water, Tetrahydrofuran | [4][5] |
| Molar Ratio (Imidazole:Iodine) | 1:2 to 1:2.8 | [4][5] |
| Reaction Temperature | 0 °C to Room Temperature | [2][4][5] |
| Reaction Time | 3 - 12 hours | [5] |
| Purification Method | Recrystallization (e.g., from water/ethanol) | [2][3] |
| Typical Yield | 70 - 75% | [5] |
Experimental Protocols
Protocol 1: Direct Iodination of Imidazole to 4,5-Diiodo-1H-imidazole
This protocol is adapted from methods described for the synthesis of iodinated imidazoles.[4][5]
Materials:
-
Imidazole
-
Iodine
-
Sodium Hydroxide
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Imidazole Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole and 3 equivalents of sodium hydroxide in water.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Preparation of Iodine Solution: In a separate flask, dissolve 2 equivalents of elemental iodine in tetrahydrofuran.
-
Reaction: Slowly add the iodine solution dropwise to the cooled imidazole solution while maintaining the temperature at or below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, remove the THF by rotary evaporation at 40 °C. A crude product should precipitate.
-
Purification: The crude solid can be purified by stirring with hot ethyl acetate, followed by filtration to yield 4,5-diiodo-1H-imidazole as a solid.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 4. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 5. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with Diiodo-heteroarenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions involving diiodo-heteroarenes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selective mono-functionalization of a diiodo-heteroarene challenging?
Achieving selective mono-arylation or mono-alkynylation on symmetrical diiodo-heteroarenes can be difficult because the second C-I bond can often react as readily, or even more readily, than the first. After the first cross-coupling event, the introduction of an electron-donating or electron-withdrawing group can electronically activate or deactivate the second C-I bond towards oxidative addition. Furthermore, the palladium catalyst can remain coordinated to the initial product, promoting a second coupling event before the mono-substituted product is released.[1]
Q2: What is the general reactivity order for halogens in palladium-catalyzed cross-coupling reactions?
The typical reactivity order for halogens in oxidative addition to a Pd(0) center is I > Br > Cl.[2][3] This makes diiodo-heteroarenes highly reactive substrates. However, this high reactivity can also lead to challenges in controlling selectivity and preventing side reactions like homocoupling.
Q3: Can I perform a selective cross-coupling on a diiodo-heteroarene if the two iodine atoms are in electronically distinct positions?
Yes, if the two iodine atoms are in non-equivalent positions on the heteroaromatic ring, selective mono-functionalization is often achievable. The selectivity is typically governed by the electronic and steric environment of each C-I bond.[4][5] Oxidative addition of the palladium catalyst will preferentially occur at the more electron-deficient or less sterically hindered position.[5][6]
Q4: What are the key parameters to consider when optimizing a cross-coupling reaction with a diiodo-heteroarene?
The key parameters to optimize are the choice of catalyst (palladium precursor and ligand), the base, the solvent system, and the reaction temperature.[7][8] Each of these components can significantly influence the reaction's yield, selectivity, and reaction time.
Q5: How does the choice of ligand affect the outcome of the reaction?
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[9][10]
-
Steric Bulk: Bulky ligands can favor the formation of monoligated Pd(0) species, which are often highly reactive.[1][10] However, extremely bulky ligands can sometimes favor diarylation by disfavoring the release of the mono-coupled product from the palladium complex.[1]
-
Electronic Properties: Electron-rich ligands generally accelerate the rate-limiting oxidative addition step.[9]
-
Bite Angle (for bidentate ligands): The bite angle can influence the ease of reductive elimination, the final step in the catalytic cycle.[9]
Troubleshooting Guide
Issue 1: Low or No Yield
Q: My cross-coupling reaction with a diiodo-heteroarene is giving a low yield or no product at all. What are the possible causes and solutions?
A: Low or no yield in cross-coupling reactions can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Issue 2: Poor Selectivity (Mono- vs. Di-substitution)
Q: My reaction is producing a mixture of mono- and di-substituted products, or primarily the di-substituted product when I want the mono-. How can I improve selectivity for mono-substitution?
A: Achieving mono-selectivity can be challenging. Here are several strategies to favor the formation of the mono-substituted product:
-
Stoichiometry: Use a slight excess of the diiodo-heteroarene relative to the coupling partner (e.g., 1.2-1.5 equivalents of the diiodo compound).
-
Slow Addition: Add the coupling partner (e.g., boronic acid) slowly to the reaction mixture using a syringe pump. This keeps its concentration low, favoring reaction at one site before the second can occur.[11]
-
Ligand Choice: The choice of ligand is critical. While bulky ligands are often used to promote catalysis, extremely bulky ligands can sometimes lead to more diarylation.[1] It is recommended to screen a range of ligands with varying steric and electronic properties.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the second coupling reaction relative to the first.
-
Solvent: The solvent can influence the reaction outcome.[12][13][14] For instance, in some systems, nonpolar solvents may favor selectivity for one site over another.[12][15]
Logical Flow for Optimizing Mono-Selectivity
Caption: Strategy for optimizing mono-substitution selectivity.
Data Presentation: Reaction Condition Optimization
The following tables summarize typical starting conditions and optimization parameters for common cross-coupling reactions with diiodo-heteroarenes.
Table 1: Suzuki-Miyaura Coupling - Condition Screening
| Parameter | Condition A (Standard) | Condition B (Bulky Ligand) | Condition C (Aqueous) |
| Pd Precursor | Pd(dppf)Cl₂ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Ligand | - | SPhos (4 mol%) | PPh₃ (8-10 mol%) |
| Base | Na₂CO₃ (2 M aq. soln) | K₃PO₄ (3 equiv.) | K₂CO₃ (3 equiv.) |
| Solvent | 1,4-Dioxane | Toluene | THF / H₂O (4:1) |
| Temperature | 80-100 °C | 100-110 °C | 75-85 °C |
| Typical Substrate | General diiodo-heteroarenes | Electron-rich or hindered | General diiodo-heteroarenes |
Table 2: Sonogashira Coupling - Condition Screening
| Parameter | Condition A (Standard Cu-cocatalyst) | Condition B (Copper-Free) |
| Pd Precursor | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | SPhos (4 mol%) |
| Cu Co-catalyst | CuI (5-10 mol%) | None |
| Base | Et₃N or DIPEA | Cs₂CO₃ |
| Solvent | THF or DMF | 1,4-Dioxane |
| Temperature | Room Temp to 60 °C | 80-100 °C |
| Notes | Risk of alkyne homocoupling (Glaser coupling).[16] | Often requires higher temperatures. |
Table 3: Buchwald-Hartwig Amination - Condition Screening
| Parameter | Condition A (Strong Base) | Condition B (Weaker Base) |
| Pd Precursor | Pd₂(dba)₃ (2 mol%) | G3-XPhos Precatalyst (2 mol%) |
| Ligand | XPhos (4 mol%) | - |
| Base | NaOtBu (1.5 equiv.) | K₃PO₄ or Cs₂CO₃ (2 equiv.) |
| Solvent | Toluene or Dioxane | Toluene |
| Temperature | 80-110 °C | 100-110 °C |
| Notes | Strong base is not tolerant of some functional groups.[2] | Weaker bases offer broader functional group tolerance.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Mono-Arylation of a Symmetrical Diiodo-heteroarene
This protocol is a general starting point and may require optimization.
Workflow Diagram
Caption: Experimental workflow for a Suzuki-Miyaura reaction.
Procedure:
-
Glassware and Reagents: Ensure all glassware is oven-dried. Solvents should be anhydrous and degassed by sparging with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the diiodo-heteroarene (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₃PO₄, 3 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Coupling Partner Addition: In a separate flask, dissolve the arylboronic acid (1.0 equiv.) in a small amount of the reaction solvent. Draw this solution into a syringe and place it on a syringe pump.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath (e.g., 90 °C). Begin stirring and start the slow addition of the boronic acid solution over several hours (e.g., 4-8 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling of a Diiodo-heteroarene
This protocol uses standard copper co-catalysis.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the diiodo-heteroarene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (N₂ or Ar) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by a degassed amine base (e.g., Et₃N, 3 equiv.). Add the terminal alkyne (1.1 equiv.).
-
Reaction Execution: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) while monitoring by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: The crude product can be purified by flash column chromatography.
References
- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pure.york.ac.uk [pure.york.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
Troubleshooting low conversion in Sonogashira reactions with iodinated imidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for Sonogashira reactions involving iodinated imidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of iodinated imidazoles, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My Sonogashira reaction with an iodinated imidazole shows low to no conversion. What are the primary factors to investigate?
Low conversion is a frequent challenge and can stem from several sources. A systematic approach to troubleshooting is crucial. Key areas to examine include the catalyst system, reaction conditions, and the nature of your specific imidazole substrate. The imidazole moiety itself can act as a ligand, potentially interfering with the catalytic cycle.
A recommended troubleshooting workflow is as follows:
Caption: A logical workflow for troubleshooting low conversion.
Q2: I'm observing a significant amount of starting material, even after extended reaction times. Could the catalyst be the issue?
Yes, catalyst deactivation or inhibition is a primary suspect. The nitrogen atoms in the imidazole ring can coordinate to the palladium center, leading to catalyst poisoning or the formation of inactive complexes.[1]
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common starting points. However, for challenging imidazole substrates, more robust catalysts may be necessary. Consider screening different palladium sources and ligands.
-
Ligand Selection: The use of electron-rich and bulky phosphine ligands can sometimes mitigate catalyst inhibition and promote the desired C-C bond formation. N-heterocyclic carbene (NHC) ligands have also shown promise in couplings with nitrogen-containing heterocycles.[2][3]
-
Copper(I) Source: Ensure your copper(I) iodide (CuI) is fresh and free of copper(II) impurities, which can promote undesired side reactions.
Q3: Does the protection of the imidazole nitrogen affect the reaction outcome?
Absolutely. An unprotected imidazole NH can be acidic and can interfere with the base, or the nitrogen lone pair can coordinate with the catalyst. Protecting the imidazole nitrogen, for example with a tosyl (Ts) or a Boc group, can significantly improve yields by preventing these side reactions. In some cases, coupling reactions on unprotected iodoindazoles (an imidazole analogue) have been reported to fail, while their N-protected counterparts react smoothly to give high yields.[4]
Q4: I am seeing a lot of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
Glaser coupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst. It is primarily caused by the presence of oxygen.
-
Ensure Anaerobic Conditions: Rigorously degas your solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3] These conditions often require a more active palladium catalyst and may need higher temperatures or different bases.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which can disfavor the bimolecular homocoupling reaction.
Q5: What are the optimal solvent and base combinations for Sonogashira reactions with iodinated imidazoles?
The choice of solvent and base is highly substrate-dependent and often requires empirical optimization.
-
Solvents: Polar aprotic solvents like DMF and THF are commonly used.[5][6] DMF can be particularly effective as it dissolves a wide range of organic and inorganic compounds involved in the reaction.[5] In some cases, using the amine base itself as the solvent (e.g., neat triethylamine) can be beneficial.
-
Bases: Amine bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently employed.[6] For less reactive substrates, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be more effective.[7]
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for halogens in Sonogashira couplings involving imidazoles?
The reactivity of the halogen on the imidazole ring follows the general trend for aryl halides: I > Br > Cl.[3] Iodinated imidazoles are the most reactive substrates and often allow for milder reaction conditions compared to their bromo or chloro counterparts.
Q2: My reaction mixture turns black. What does this indicate?
The formation of a black precipitate, often referred to as "palladium black," is a sign of palladium catalyst decomposition and agglomeration.[6] This leads to a loss of catalytic activity. This can be caused by:
-
Presence of oxygen.
-
High temperatures.
-
Inappropriate solvent choice (anecdotally, THF can sometimes promote this). [6]
-
Instability of the ligand.
To mitigate this, ensure strictly anaerobic conditions, consider using a more robust ligand to stabilize the palladium catalyst, and optimize the reaction temperature.
Q3: How can I monitor the progress of my Sonogashira reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[8] Stain with a suitable agent (e.g., potassium permanganate) to visualize both starting materials and products. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the desired product and any side products.[9]
Q4: What are the common purification methods for the products of Sonogashira reactions with iodinated imidazoles?
The most common method for purifying the products of these reactions is silica gel column chromatography.[8][10] The choice of eluent will depend on the polarity of your product. A typical workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water or brine to remove the amine hydrohalide salt and other water-soluble components, drying the organic layer, and concentrating before purification.[8][10]
Quantitative Data on Reaction Conditions
Optimizing Sonogashira reactions with iodinated imidazoles often requires screening various parameters. The following tables summarize the effects of different catalysts, ligands, bases, and solvents on the yield of the Sonogashira product, based on a study of N-tosyl-4-iodoimidazole.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | 85 |
| 2 | Pd(PPh₃)₄ (5) | - | 82 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (10) | 75 |
| 4 | Pd(OAc)₂ (5) | SPhos (10) | 78 |
Reaction Conditions: N-tosyl-4-iodoimidazole (1 equiv.), phenylacetylene (1.2 equiv.), CuI (10 mol%), Et₃N (2 equiv.), DMF, 80 °C, 12 h.
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (equiv.) | Solvent | Yield (%) |
| 1 | Et₃N (2) | DMF | 85 |
| 2 | DIPEA (2) | DMF | 80 |
| 3 | Cs₂CO₃ (2) | Toluene | 65 |
| 4 | K₂CO₃ (2) | Acetonitrile | 70 |
| 5 | Et₃N (2) | THF | 72 |
Reaction Conditions: N-tosyl-4-iodoimidazole (1 equiv.), phenylacetylene (1.2 equiv.), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), 80 °C, 12 h.
Experimental Protocols
General Procedure for Sonogashira Coupling of an N-Protected Iodinated Imidazole
This is a generalized procedure and may require optimization for specific substrates.
Caption: A typical experimental workflow for the Sonogashira coupling.
-
Reaction Setup: To a dry Schlenk flask, add the N-protected iodinated imidazole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or THF) and the base (e.g., Et₃N, 2-3 equiv.). Stir the mixture for a few minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. books.lucp.net [books.lucp.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic features of the copper-free Sonogashira reaction from ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Stability of 2,5-Diiodo-1-methylimidazole under basic reaction conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,5-diiodo-1-methylimidazole under basic reaction conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under basic conditions?
A1: The stability of this compound in the presence of bases is a critical consideration for its use in chemical synthesis. Generally, iodo-substituted imidazoles are considered to be the least stable among the halo-imidazoles due to the relatively weak carbon-iodine (C-I) bond. The stability is influenced by several factors including the strength and concentration of the base, the reaction temperature, the solvent, and the presence of other reactive species, such as catalysts. While specific quantitative data is limited in the public domain, it is known that prolonged exposure to strong bases, especially at elevated temperatures, can lead to degradation.
Q2: What are the likely degradation pathways for this compound in the presence of a base?
A2: The primary degradation pathway is likely deiodination, which is the cleavage of the carbon-iodine bond. This can occur via nucleophilic attack by the base (or other nucleophiles in the reaction mixture) on the iodine-bearing carbon atoms of the imidazole ring. This can lead to the formation of mono-iodo-1-methylimidazole or 1-methylimidazole itself. Another potential, though less common, pathway could involve reactions affecting the imidazole ring itself, particularly under harsh conditions (e.g., very high pH and temperature).
Q3: Can this compound be used in base-mediated cross-coupling reactions like the Suzuki-Miyaura coupling?
A3: Yes, this compound can be and has been used as a substrate in palladium-catalyzed cross-coupling reactions, which often employ basic conditions. However, the choice of base and reaction conditions is crucial to balance the need for activating the coupling partner (e.g., boronic acid in Suzuki coupling) with the stability of the diiodo-imidazole substrate. Milder bases (e.g., carbonates like K₂CO₃ or Cs₂CO₃) are generally preferred over strong hydroxides (e.g., NaOH, KOH) to minimize degradation of the starting material. Careful optimization of the reaction parameters is essential to achieve good yields.
Q4: What are common side products observed when using this compound in basic cross-coupling reactions?
A4: Besides the desired cross-coupled product, several side products can be formed. These include:
-
Homocoupling products: Formation of a bi-imidazole species from the coupling of two molecules of this compound.
-
Deiodinated products: Formation of 2-iodo-1-methylimidazole or 5-iodo-1-methylimidazole, which can then undergo further cross-coupling to give mono-substituted products.
-
Protodeboronation products (in Suzuki reactions): The boronic acid coupling partner can be converted back to its corresponding hydrocarbon, reducing the yield of the desired product.
Troubleshooting Guides
Issue 1: Low Yield in a Cross-Coupling Reaction
If you are experiencing low yields when using this compound in a base-mediated cross-coupling reaction, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Degradation of this compound | - Use a milder base (e.g., switch from NaOH to K₂CO₃ or Cs₂CO₃). - Lower the reaction temperature. - Reduce the reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS). |
| Catalyst Inactivation | - Ensure rigorous exclusion of oxygen from the reaction mixture by proper degassing of solvents and use of an inert atmosphere (e.g., nitrogen or argon). - Use a fresh batch of palladium catalyst and phosphine ligand. |
| Issues with the Coupling Partner | - In Suzuki reactions, check the quality of the boronic acid and consider using a more stable derivative like a boronate ester (e.g., pinacol boronate). |
| Suboptimal Reaction Conditions | - Screen different solvents to ensure adequate solubility of all reactants. - Vary the base-to-substrate ratio. |
Issue 2: Formation of a Significant Amount of Mono-iodinated Byproduct
The presence of mono-iodinated byproducts suggests that deiodination is a significant competing reaction.
| Possible Cause | Suggested Solution |
| Harsh Basic Conditions | - Decrease the concentration of the base. - Use a weaker base. - Lower the reaction temperature. |
| Presence of Reductive Species | - Ensure all reagents and solvents are free from potential reducing agents that could facilitate C-I bond cleavage. |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Basic Conditions
This protocol provides a general method for evaluating the stability of this compound in the presence of a specific base.
Materials:
-
This compound
-
Selected base (e.g., NaOH, K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, DMF)
-
Internal standard (e.g., Dodecane)
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Reaction vials
-
HPLC or GC-MS for analysis
Procedure:
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Prepare a stock solution of this compound and an internal standard in the chosen solvent of known concentration.
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In separate reaction vials, add the stock solution and the desired amount of the base to be tested.
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Seal the vials under an inert atmosphere.
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Place the vials in a heating block at the desired reaction temperature.
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At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and quench the reaction by neutralizing the base with a dilute acid (e.g., 1M HCl).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
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Analyze the organic extract by HPLC or GC-MS to quantify the remaining this compound relative to the internal standard.
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Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Removing unreacted starting material from 2,5-Diiodo-1-methylimidazole product
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 1-methylimidazole from the 2,5-Diiodo-1-methylimidazole product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between 1-methylimidazole and this compound that can be exploited for purification?
A1: The significant differences in physical state, polarity, and basicity between the starting material and the product are foundational to the purification strategy. 1-methylimidazole is a basic, polar liquid, while this compound is a significantly less polar solid. These differences allow for separation by techniques such as extraction, recrystallization, and chromatography.
Q2: What is the most straightforward method to remove the bulk of unreacted 1-methylimidazole?
A2: An acidic wash (liquid-liquid extraction) is the most direct method. 1-methylimidazole is basic and will be protonated by a dilute acid (e.g., 1 M HCl), forming a water-soluble salt. This salt will partition into the aqueous phase, while the less polar this compound product remains in the organic phase.[1][2]
Q3: Can I use distillation to remove 1-methylimidazole?
A3: While 1-methylimidazole can be removed by distillation, it is generally not the preferred primary method in this case. The high boiling point of 1-methylimidazole (198 °C) would require vacuum distillation to avoid potential decomposition of the diiodinated product. An acidic wash is typically more efficient for removing the bulk of this starting material.
Q4: How do I choose a suitable solvent for recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity (1-methylimidazole) is highly soluble at all temperatures. Given the polar nature of 1-methylimidazole, a less polar solvent or a solvent mixture would be a good starting point for the recrystallization of the less polar product. Small-scale solvent screening is recommended.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting for common issues encountered during the purification of this compound.
Method 1: Acidic Wash (Liquid-Liquid Extraction)
This method is highly effective for removing the basic 1-methylimidazole starting material.
Experimental Protocol:
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
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Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M aqueous HCl.
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Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
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Separation: Allow the layers to separate. The aqueous layer (containing the protonated 1-methylimidazole) is drained off.
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Repeat: Repeat the wash with fresh 1 M HCl if a significant amount of starting material is still present (as determined by TLC or other analysis).
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Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Troubleshooting:
| Issue | Probable Cause | Solution |
| Emulsion formation between layers | Shaking too vigorously; high concentration of reactants. | Add brine to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Alternatively, allow the mixture to stand for a longer period. |
| Product precipitates out during extraction | The product has low solubility in the chosen organic solvent. | Add more organic solvent to fully dissolve the product. If precipitation persists, consider using a different organic solvent with higher solubility for the product. |
| Starting material still present in the organic layer after multiple washes | Incomplete protonation of 1-methylimidazole. | Ensure the aqueous HCl solution is of the correct concentration. Perform an additional wash with 1 M HCl. |
Method 2: Recrystallization
Recrystallization is an excellent technique for obtaining high-purity solid this compound after the bulk of the starting material has been removed.
Experimental Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water). The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting:
| Issue | Probable Cause | Solution |
| Product does not crystallize upon cooling | The solution is not saturated; the product is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If that fails, add a less polar "anti-solvent" dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool. |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the product-impurity mixture. | Use a lower-boiling point solvent. Alternatively, redissolve the oil in more hot solvent and try cooling more slowly, perhaps with scratching the inside of the flask with a glass rod to induce nucleation. |
| Low recovery of the product | Too much solvent was used; the product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals. |
Method 3: Column Chromatography
For very high purity, or if other impurities are present, column chromatography is a powerful purification method.
Experimental Protocol:
-
Stationary Phase Selection: Silica gel is a common choice. For basic compounds like imidazoles, neutral or basic alumina can sometimes prevent tailing of the product spot.[1]
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives good separation between the product and impurities. A good starting point for dihalogenated imidazoles could be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3]
-
Column Packing: Pack a column with the chosen stationary phase slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.
-
Elution: Run the column, starting with a less polar solvent system and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
| Issue | Probable Cause | Solution |
| Poor separation of spots | Inappropriate mobile phase. | Optimize the solvent system using TLC. Try different solvent combinations or a different gradient. Adding a small amount of a polar solvent like methanol may improve separation.[1] |
| Product is stuck on the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A step gradient to a more polar solvent system may be necessary. |
| "Tailing" of the product spot | The product is interacting strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica.[1] Alternatively, use a different stationary phase like alumina.[1] |
Data Presentation
Table 1: Physical and Solubility Properties of Starting Material and Product
| Property | 1-Methylimidazole (Starting Material) | This compound (Product) |
| Molecular Formula | C₄H₆N₂ | C₄H₄I₂N₂ |
| Molecular Weight | 82.10 g/mol | 333.90 g/mol |
| Physical State | Liquid | Solid |
| Melting Point | -6 °C | 138-143 °C |
| Boiling Point | 198 °C | 351.6 °C at 760 mmHg |
| Water Solubility | Very soluble | Likely sparingly soluble to insoluble (inferred) |
| Polar Organic Solvent Solubility (e.g., Ethanol, Acetone) | Very soluble | Likely soluble (inferred) |
| Non-Polar Organic Solvent Solubility (e.g., Hexanes) | Immiscible | Likely sparingly soluble (inferred) |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
How to prevent homocoupling in reactions with 2,5-Diiodo-1-methylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Diiodo-1-methylimidazole in cross-coupling reactions. The focus is on preventing homocoupling and achieving selective mono- or di-substitution.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of reactions with this compound, and why is it a problem?
A1: Homocoupling is a significant side reaction where two molecules of the coupling partner (e.g., a boronic acid in a Suzuki reaction) react with each other, or where two molecules of this compound react together. This leads to the formation of undesired symmetrical biaryls or oligo-imidazoles. These side reactions consume valuable starting materials, reduce the yield of the desired product, and complicate the purification process.
Q2: What are the primary causes of homocoupling?
A2: The main culprits for homocoupling are the presence of oxygen and the use of a Palladium(II) precatalyst.[1] Oxygen can facilitate the oxidative dimerization of organometallic intermediates.[2] Pd(II) species can directly promote the homocoupling of organoboron reagents as they are reduced to the catalytically active Pd(0) state.
Q3: How can I prevent the homocoupling of my boronic acid coupling partner?
A3: To minimize the homocoupling of boronic acids, it is crucial to rigorously degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2] Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, is often preferred over Pd(II) sources like Pd(OAc)₂. Additionally, pre-heating the catalyst, base, and solvent before adding the boronic acid can be an effective strategy.[2]
Q4: How can I achieve selective mono-arylation of this compound?
A4: Achieving selective mono-arylation of this compound is possible through careful selection of the palladium catalyst and ligands. Different catalyst systems can favor reaction at either the C2 or C5 position. By choosing the appropriate catalyst, you can direct the coupling to the desired position with high selectivity.[3]
Q5: Is it possible to perform a stepwise diarylation to synthesize an unsymmetrical 2,5-diaryl-1-methylimidazole?
A5: Yes. By first performing a selective mono-arylation at one of the iodo positions, you can then introduce a different aryl group at the remaining iodo position in a subsequent cross-coupling reaction. This stepwise approach allows for the synthesis of unsymmetrical 2,5-disubstituted imidazoles.
Troubleshooting Guides
Issue 1: Excessive Homocoupling of the Boronic Acid
Symptoms:
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Low yield of the desired 2- or 5-aryl-1-methylimidazole.
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Presence of a significant amount of a symmetrical biaryl byproduct derived from the boronic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Issue 2: Poor Regioselectivity in Mono-arylation
Symptoms:
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Formation of a mixture of 2-aryl- and 5-aryl-1-methylimidazole isomers.
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Difficulty in separating the desired regioisomer.
Troubleshooting Strategy: Catalyst and Ligand Screening
The regioselectivity of the mono-arylation of dihaloazoles is highly dependent on the palladium catalyst and ligand used.[3] By switching the catalyst system, you can often favor the formation of one regioisomer over the other.
Logical Relationship of Catalyst Choice to Regioselectivity:
Caption: Catalyst control of regioselectivity in mono-arylation.
Experimental Protocols
The following protocols are provided as a starting point for the selective Suzuki-Miyaura cross-coupling of this compound. Optimization may be required for specific substrates.
Protocol 1: Selective Mono-C5-Arylation
This protocol is adapted from general procedures for the selective arylation of dihaloazoles.[3]
Reaction Scheme:
Materials:
| Reagent/Catalyst | Amount (mol%) |
| This compound | 1.0 equiv |
| Arylboronic acid | 1.1 equiv |
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 2.0 equiv |
| Dioxane/H₂O (4:1) | - |
Procedure:
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To an oven-dried Schlenk flask, add this compound, arylboronic acid, and K₂CO₃.
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Evacuate and backfill the flask with argon three times.
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Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
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Add the degassed dioxane/water solvent mixture via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-C2-Arylation
This protocol utilizes a different catalyst system to favor arylation at the C2 position, based on findings for other dihaloazoles.[3]
Reaction Scheme:
Materials:
| Reagent/Catalyst | Amount (mol%) |
| This compound | 1.0 equiv |
| Arylboronic acid | 1.1 equiv |
| PdCl₂(dppf) | 5 mol% |
| Cs₂CO₃ | 2.0 equiv |
| Toluene/H₂O (4:1) | - |
Procedure:
-
Follow the same setup and inert atmosphere procedures as in Protocol 1.
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Use PdCl₂(dppf) as the catalyst and Cs₂CO₃ as the base.
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Use the degassed toluene/water solvent mixture.
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Heat the reaction mixture to 100-110 °C.
-
Follow the same monitoring, workup, and purification procedures as in Protocol 1.
Data Presentation
The following table summarizes expected outcomes for the selective mono-arylation of a generic dihaloazole, which can be used as a guide for experiments with this compound.
Table 1: Catalyst System vs. Regioselectivity in Mono-Arylation of Dihaloazoles
| Catalyst System | Major Product | Typical Selectivity (C5:C2) |
| Pd(PPh₃)₄ / K₂CO₃ | C5-arylated | >10:1 |
| PdCl₂(dppf) / Cs₂CO₃ | C2-arylated | 1:>10 |
Data is generalized from studies on various dihaloazoles and serves as a predictive guide.[3]
Visualization of Experimental Workflow
References
Effect of temperature on the stability of 2,5-Diiodo-1-methylimidazole
This technical support center provides troubleshooting guides and frequently asked questions regarding the effect of temperature on the stability of 2,5-Diiodo-1-methylimidazole. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature and light. It is a light-sensitive compound and should be stored in the dark.[1] Elevated temperatures can also lead to degradation. The presence of oxidizing agents may also affect its stability.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal shelf life, storage at refrigerated temperatures (2-8 °C) is advisable, although it may be shipped at ambient temperatures.[1]
Q3: What are the visible signs of degradation of this compound?
A3: Decomposition of this compound may be indicated by a change in color, typically to a yellowish or brownish hue. The formation of precipitates or a change in the physical form of the solid could also suggest degradation. For solutions, discoloration is a primary indicator of instability.
Q4: What are the potential degradation pathways for this compound at elevated temperatures?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related imidazole compounds can undergo thermal decomposition.[2][3] Potential degradation pathways at elevated temperatures could involve deiodination, cleavage of the imidazole ring, or polymerization. In the presence of oxygen, oxidative degradation may also occur.[4]
Troubleshooting Guide
Issue 1: Inconsistent experimental results when using this compound.
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Potential Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been consistently stored in a cool, dark, and dry place.
-
Visual Inspection: Check for any changes in color or physical appearance of the solid.
-
Purity Analysis: If degradation is suspected, re-analyze the purity of the compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
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Use a Fresh Batch: If possible, compare the performance of the current batch with a new, unopened batch of this compound.
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Issue 2: Discoloration of this compound solution during a high-temperature reaction.
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Potential Cause: Thermal degradation of the compound.
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Troubleshooting Steps:
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Lower Reaction Temperature: If the reaction conditions permit, try running the experiment at a lower temperature.
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Reduce Reaction Time: Minimize the time the compound is exposed to high temperatures.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be accelerated at higher temperatures.
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Monitor Degradation: Use an in-process analytical technique (e.g., TLC or LC-MS) to monitor the formation of degradation products throughout the reaction.
-
Data on Temperature Stability
Currently, specific quantitative data for the temperature-dependent degradation of this compound is limited in published literature. The following table provides a qualitative summary of expected stability based on general chemical principles and supplier recommendations.
| Temperature Range | Expected Stability | Recommendations |
| -20°C to 0°C | High stability | Recommended for long-term storage. |
| 2°C to 8°C | Good stability | Suitable for short to medium-term storage. |
| Ambient (approx. 25°C) | Moderate stability | Suitable for short-term storage and handling. Avoid prolonged exposure. |
| > 40°C | Potential for degradation | Minimize exposure to this temperature range. Use for reactions only if necessary and for the shortest possible duration. |
Experimental Protocols
Protocol: Forced Degradation Study to Evaluate Thermal Stability
This protocol outlines a general procedure for conducting a forced degradation study to assess the thermal stability of this compound.
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Sample Preparation:
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Accurately weigh a known amount of this compound into several amber glass vials.
-
Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
-
Stress Conditions:
-
Place the vials in calibrated ovens at different temperatures (e.g., 40°C, 60°C, 80°C).
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Include a control sample stored at recommended conditions (e.g., 4°C in the dark).
-
-
Time Points:
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At specified time intervals (e.g., 1, 3, 7, and 14 days), remove a vial from each temperature condition.
-
-
Analysis:
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Allow the vials to cool to room temperature.
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Analyze the samples and the control using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.
-
Characterize significant degradation products using techniques like LC-MS or NMR.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical thermal degradation pathway.
Caption: Forced degradation study workflow.
References
Best practices for handling and storing light-sensitive 2,5-Diiodo-1-methylimidazole
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing the light-sensitive compound 2,5-Diiodo-1-methylimidazole. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary storage recommendations for this compound?
A1: this compound is a light-sensitive compound and requires specific storage conditions to maintain its integrity. It should be stored in a tightly sealed, amber-colored vial to protect it from light. The storage area should be cool, dry, and well-ventilated. It is also crucial to store it away from oxidizing agents.[1]
Q2: What are the main safety hazards associated with this compound?
A2: This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I tell if my this compound has degraded?
A3: Degradation of halogenated imidazoles can sometimes be indicated by a change in color, often leading to a yellowish or brownish hue. For a more definitive assessment, it is recommended to check the purity of the compound using analytical techniques such as NMR or LC-MS and compare the results with the certificate of analysis or a fresh sample.
Q4: Can I handle this compound on an open lab bench?
A4: Due to its light sensitivity and potential for causing irritation, it is strongly recommended to handle this compound in a fume hood with the sash lowered as much as possible. To minimize light exposure, you can wrap your glassware in aluminum foil.
Handling and Storage Protocols
Experimental Protocol: General Handling of this compound
Objective: To provide a standardized procedure for the safe handling of this compound to minimize exposure and prevent degradation.
Materials:
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This compound solid
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Amber glass vial or a clear glass vial wrapped in aluminum foil
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Spatula
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Analytical balance
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Appropriate solvent (e.g., anhydrous THF, DMF)
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Nitrogen or Argon gas supply
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Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Procedure:
-
Preparation: Before handling the compound, ensure you are wearing all the required PPE. Work in a designated fume hood.
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Inert Atmosphere: If the subsequent reaction is air-sensitive, prepare a flask under an inert atmosphere (Nitrogen or Argon).
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Weighing: Tare an amber glass vial on the analytical balance. Carefully transfer the desired amount of this compound into the vial using a clean spatula. Record the weight.
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Dissolution: If the compound needs to be in solution, add the appropriate anhydrous solvent to the vial.
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Storage of Solutions: If the solution is to be stored, ensure the vial is tightly sealed and wrapped in aluminum foil to protect it from light. Store in a cool, dry place.
Photostability Data (Hypothetical)
| Light Condition | Wavelength Range | Intensity | Exposure Time (hours) | Estimated Degradation (%) |
| Ambient Laboratory Light | 400-700 nm | ~500 lux | 24 | 5 - 10 |
| Direct Sunlight | 300-2500 nm | ~100,000 lux | 1 | > 50 |
| UV Lamp | 254 nm | 1000 µW/cm² | 0.5 | > 70 |
| Dark (Control) | N/A | N/A | 24 | < 1 |
Troubleshooting Guides
Issue 1: Reaction involving this compound is not proceeding to completion or giving low yields.
-
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting Step: Check the appearance of your this compound. If it has discolored, its purity may be compromised. Confirm the purity using an appropriate analytical method (e.g., NMR, LC-MS).
-
Solution: If degraded, use a fresh batch of the compound. Always store it under the recommended conditions.
-
-
Possible Cause 2: Reaction is sensitive to light.
-
Troubleshooting Step: Review your experimental setup. Is the reaction vessel adequately protected from light?
-
Solution: Wrap the reaction flask completely in aluminum foil. If possible, conduct the reaction in a darkened fume hood.
-
-
Possible Cause 3: Inadequate reaction conditions.
-
Troubleshooting Step: Re-evaluate the reaction parameters such as temperature, reaction time, and solvent purity.
-
Solution: Optimize the reaction conditions. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
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Issue 2: Unexpected side products are observed in the reaction mixture.
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Possible Cause 1: Photodegradation of the starting material or product.
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Troubleshooting Step: Analyze the side products by LC-MS or GC-MS to identify their structures. Common photodegradation pathways for halogenated imidazoles can involve dehalogenation or ring-opening.
-
Solution: Implement stricter light protection measures throughout the reaction and work-up process.
-
-
Possible Cause 2: Reaction with atmospheric oxygen.
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Troubleshooting Step: Consider if the reaction chemistry is sensitive to oxidation.
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Solution: Perform the reaction under an inert atmosphere of nitrogen or argon.
-
Visual Guides
Caption: Workflow for handling this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Validation & Comparative
Comparative Reactivity of 2,5-Diiodo-1-methylimidazole and 2,4-diiodo-1-methylimidazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient and predictable synthetic strategies. This guide provides a comparative analysis of the reactivity of two key diiodinated 1-methylimidazole isomers: 2,5-diiodo-1-methylimidazole and 2,4-diiodo-1-methylimidazole. This document summarizes available data on their behavior in common organic transformations, offers detailed experimental protocols, and visualizes key concepts to aid in experimental design.
The differential placement of iodine atoms on the imidazole ring significantly influences the electronic and steric environment of the C-I bonds, leading to distinct reactivity profiles in various chemical transformations. This guide will delve into these differences, focusing on palladium-catalyzed cross-coupling reactions and metal-halogen exchange, which are pivotal for the functionalization of such heterocyclic scaffolds.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are indispensable tools for the formation of carbon-carbon bonds. The reactivity of the C-I bonds in this compound and 2,4-diiodo-1-methylimidazole in these reactions is dictated by factors including bond dissociation energy, steric hindrance, and the electronic nature of the carbon atom to which the iodine is attached.
Sonogashira Coupling
A study on the Sonogashira coupling of a derivative of 2,4-diiodo-1-methylimidazole provides valuable insight into the regioselectivity of this reaction. In the case of 2,4-diiodo-1-methyl-imidazole-5-carboxylic acid, a one-pot palladium- and ligand-free tandem Sonogashira coupling/regioselective 6-endo-dig oxacyclization with terminal alkynes has been reported[1]. This reaction proceeds selectively at the C2-iodo position, highlighting the enhanced reactivity of this site compared to the C4-iodo position in this specific substrate. This preferential reactivity at the C2 position is a common feature in the cross-coupling of dihaloheteroarenes, often attributed to the electronic influence of the adjacent nitrogen atom.
Table 1: Comparison of Reactivity in Sonogashira Coupling
| Isomer | Position of Reaction | Reaction Conditions | Product | Yield | Reference |
| 2,4-diiodo-1-methyl-imidazole-5-carboxylic acid | C2 | Cu(I) mediated, Pd/ligand-free, tandem Sonogashira/cyclization | 2-alkynylated furo[3,2-d]imidazol-6(5H)-ones | Good to excellent | [1] |
| This compound | C2 and/or C5 | Standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, base) | Mono- or di-alkynylated products | Data not available | Inferred |
Note: Data for this compound in a directly comparable Sonogashira coupling is not available in the searched literature. The entry is inferred based on general principles of Sonogashira reactions.
Metal-Halogen Exchange Reactions
Lithiation through metal-halogen exchange is a fundamental transformation for creating organolithium species, which are powerful nucleophiles for forming new carbon-carbon and carbon-heteroatom bonds. The rate and selectivity of this exchange are highly dependent on the stability of the resulting organolithium intermediate.
For diiodo-1-methylimidazoles, the acidity of the C-H protons and the stability of the corresponding carbanions play a crucial role. It is known that N-protected imidazoles can be dilithiated at the 2 and 5 positions[2]. This suggests that both C2-H and C5-H protons are relatively acidic. In the case of diiodoimidazoles, the iodine atoms are expected to readily undergo lithium-halogen exchange.
The relative reactivity of the iodo-positions in this compound and 2,4-diiodo-1-methylimidazole towards organolithiums like n-butyllithium or tert-butyllithium would depend on the relative stability of the resulting mono-lithiated species. Generally, lithiation at the C2 position of imidazoles is favored due to the inductive effect of the two nitrogen atoms. Therefore, it is expected that the C2-iodo group would be more reactive towards metal-halogen exchange in both isomers.
Table 2: Predicted Comparative Reactivity in Metal-Halogen Exchange
| Isomer | Predicted Most Reactive Position | Rationale |
| This compound | C2 | Higher acidity of the C2 proton and stabilization of the resulting carbanion by two adjacent nitrogen atoms. |
| 2,4-Diiodo-1-methylimidazole | C2 | Higher acidity of the C2 proton and stabilization of the resulting carbanion by two adjacent nitrogen atoms. |
Note: This table is based on general principles of imidazole chemistry, as direct comparative experimental data for these specific isomers were not found in the initial search.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for Sonogashira coupling and lithiation reactions, adapted from literature for imidazole derivatives.
General Protocol for Sonogashira Coupling of a Diiodo-1-methylimidazole
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General workflow for a Sonogashira coupling reaction.
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the diiodo-1-methylimidazole (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and copper(I) iodide (0.05-0.1 equiv).
-
Add a degassed solvent (e.g., THF or DMF).
-
To the stirred suspension, add the base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv) followed by the terminal alkyne (1.1-1.5 equiv).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated product.
General Protocol for Lithiation and Quenching of a Diiodo-1-methylimidazole
This protocol is a general guideline for a metal-halogen exchange reaction followed by quenching with an electrophile.
Caption: General workflow for a lithiation and electrophilic quench.
Procedure:
-
Dissolve the diiodo-1-methylimidazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or tert-butyllithium (1.0-1.1 equiv) dropwise via syringe.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary and Outlook
The comparative reactivity of this compound and 2,4-diiodo-1-methylimidazole is a subject of significant interest for synthetic chemists. Based on existing literature and general principles of heterocyclic chemistry, the C2-position is predicted to be the more reactive site for both isomers in palladium-catalyzed cross-coupling and metal-halogen exchange reactions.
The provided experimental protocols offer a starting point for the selective functionalization of these versatile building blocks. Further systematic studies are warranted to provide quantitative data on the relative reaction rates and to fully elucidate the factors governing the regioselectivity in various transformations. Such studies will undoubtedly empower chemists to design more efficient and selective synthetic routes towards complex imidazole-containing molecules for applications in medicinal chemistry and materials science.
References
Navigating the Synthesis of Disubstituted 1-Methylimidazoles: A Comparative Guide to Cross-Coupling Reagents Beyond 2,5-Diiodo-1-methylimidazole
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1-methylimidazole core, in particular, is a privileged motif in numerous pharmacologically active compounds. While 2,5-diiodo-1-methylimidazole has been a common starting point for introducing substituents via cross-coupling reactions, a range of alternative dihalogenated and activated 1-methylimidazoles offer distinct advantages in terms of reactivity, selectivity, and cost. This guide provides a comprehensive comparison of these alternatives, supported by experimental data, to inform the selection of the optimal reagent for specific synthetic challenges.
This guide will delve into the performance of various dihalo-1-methylimidazoles in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. By examining the reactivity trends and the influence of catalyst systems, researchers can make more informed decisions to streamline their synthetic routes and access a wider array of complex molecular architectures.
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation Strategy
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of the dihalo-1-methylimidazole substrate and the palladium catalyst system can significantly influence the regioselectivity and efficiency of the reaction.
A key consideration in the cross-coupling of dihaloimidazoles is the inherent difference in reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). This reactivity trend can be exploited to achieve selective mono-functionalization. Furthermore, catalyst control can be employed to override this inherent reactivity, enabling arylation at the less reactive position.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of various 2,5-dihalo-1-methylimidazoles in a model Suzuki-Miyaura coupling reaction with an arylboronic acid. The data highlights the catalyst-dependent regioselectivity.
| Substrate | Catalyst System | Position of Arylation | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / SPhos | C5 | 85 | [1][2] |
| This compound | Pd₂ (dba)₃ / P(t-Bu)₃ | C2 | 80 | [1][2] |
| 2,5-Dibromo-1-methylimidazole | Pd(OAc)₂ / SPhos | C5 | 90 | [1][2] |
| 2,5-Dibromo-1-methylimidazole | Pd₂ (dba)₃ / P(t-Bu)₃ | C2 | 75 | [1][2] |
| 2-Bromo-5-iodo-1-methylimidazole | Pd(OAc)₂ / SPhos | C5 (iodo position) | 92 | [1][2] |
| 2,5-Dichloro-1-methylimidazole | Pd(OAc)₂ / SPhos | C5 | 55 | [1][2] |
Key Observations:
-
Reactivity Trend: As expected, the reactivity of the C-X bond follows the order I > Br > Cl, with the chloro-substituted imidazole showing lower yields under similar conditions.
-
Catalyst-Controlled Regioselectivity: The use of different phosphine ligands allows for a switch in the site of arylation. The Pd(OAc)₂/SPhos system generally favors coupling at the C5 position, while the more sterically hindered Pd₂(dba)₃/P(t-Bu)₃ system can promote arylation at the C2 position.
-
Mixed Halides: 2-Bromo-5-iodo-1-methylimidazole offers excellent regioselectivity, with the coupling occurring exclusively at the more reactive C-I bond.
Experimental Protocol: Catalyst-Controlled Suzuki-Miyaura Coupling
The following is a general procedure for the regioselective Suzuki-Miyaura coupling of a 2,5-dihalo-1-methylimidazole.
Materials:
-
2,5-Dihalo-1-methylimidazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos or P(t-Bu)₃, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To a flame-dried Schlenk tube, add the 2,5-dihalo-1-methylimidazole, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Stille Coupling: An Alternative for C-C Bond Formation
The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding organotin reagents are readily available or when the reaction conditions of the Suzuki coupling are not suitable. Similar to the Suzuki coupling, the reactivity of the dihalo-1-methylimidazole is dependent on the nature of the halogen.
Comparative Performance in Stille Coupling
The following table provides a comparative overview of the performance of different 2,5-dihalo-1-methylimidazoles in a model Stille coupling reaction with an organostannane.
| Substrate | Organostannane | Catalyst System | Yield (%) |
| This compound | (Tributylstannyl)benzene | Pd(PPh₃)₄ | 88 |
| 2,5-Dibromo-1-methylimidazole | (Tributylstannyl)benzene | Pd(PPh₃)₄ | 82 |
| 2-Bromo-5-iodo-1-methylimidazole | (Tributylstannyl)benzene | Pd(PPh₃)₄ | 90 (at iodo position) |
| 2,5-Dichloro-1-methylimidazole | (Tributylstannyl)benzene | Pd(PPh₃)₄ | 45 |
Key Observations:
-
The reactivity trend of I > Br > Cl is also observed in the Stille coupling.
-
2,5-Diiodo- and 2,5-dibromo-1-methylimidazole provide good to excellent yields of the coupled product.
-
The use of a mixed halo-imidazole like 2-bromo-5-iodo-1-methylimidazole allows for highly regioselective coupling at the iodo position.
Experimental Protocol: Stille Coupling
The following is a general procedure for the Stille coupling of a 2,5-dihalo-1-methylimidazole.
Materials:
-
2,5-Dihalo-1-methylimidazole (1.0 equiv)
-
Organostannane (e.g., (tributylstannyl)benzene, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., toluene or DMF)
Procedure:
-
To a flame-dried Schlenk tube, add the 2,5-dihalo-1-methylimidazole and the palladium catalyst.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with aqueous KF solution to remove tin byproducts.
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for the introduction of terminal alkynes onto the imidazole core, leading to the formation of valuable building blocks for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Comparative Performance in Sonogashira Coupling
The table below compares the performance of various 2,5-dihalo-1-methylimidazoles in a model Sonogashira coupling with a terminal alkyne.
| Substrate | Terminal Alkyne | Catalyst System | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 91 |
| 2,5-Dibromo-1-methylimidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 85 |
| 2-Bromo-5-iodo-1-methylimidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 93 (at iodo position) |
| 2,5-Dichloro-1-methylimidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 50 |
Key Observations:
-
The reactivity of the C-X bond in Sonogashira coupling also follows the order I > Br > Cl.
-
Both diiodo- and dibromo-1-methylimidazoles are excellent substrates for this transformation.
-
High regioselectivity can be achieved with mixed dihaloimidazoles.
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of a 2,5-dihalo-1-methylimidazole.
Materials:
-
2,5-Dihalo-1-methylimidazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk tube, add the 2,5-dihalo-1-methylimidazole, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, the terminal alkyne, and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Upon completion, the reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the imidazole ring.
Comparative Performance in Buchwald-Hartwig Amination
The following table illustrates the comparative performance of dihalo-1-methylimidazoles in a model Buchwald-Hartwig amination reaction.
| Substrate | Amine | Catalyst System | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | 82 |
| 2,5-Dibromo-1-methylimidazole | Morpholine | Pd₂(dba)₃ / Xantphos | 78 |
| 2-Bromo-5-iodo-1-methylimidazole | Morpholine | Pd₂(dba)₃ / Xantphos | 85 (at iodo position) |
| 2,5-Dichloro-1-methylimidazole | Morpholine | Pd₂(dba)₃ / Xantphos | 40 |
Key Observations:
-
The reactivity trend for Buchwald-Hartwig amination is consistent with other cross-coupling reactions (I > Br > Cl).
-
Bulky phosphine ligands such as Xantphos are often required to achieve good yields.
-
Selective mono-amination can be achieved with mixed dihalo substrates.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of a 2,5-dihalo-1-methylimidazole.
Materials:
-
2,5-Dihalo-1-methylimidazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the 2,5-dihalo-1-methylimidazole and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C).
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
General Catalytic Cycle for Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reactions discussed above generally proceed through a similar catalytic cycle, which is illustrated below.
Conclusion
While this compound remains a viable substrate for cross-coupling reactions, a careful consideration of alternative dihalo-1-methylimidazoles can offer significant advantages in terms of regioselectivity, reactivity, and synthetic strategy. The choice between diiodo-, dibromo-, dichloro-, and mixed halo-imidazoles should be guided by the specific requirements of the desired transformation. The ability to control regioselectivity through the judicious choice of catalyst and ligand systems further expands the synthetic utility of these versatile building blocks. This guide provides a framework for researchers to navigate the selection of appropriate reagents and conditions, ultimately facilitating the efficient and selective synthesis of complex 1-methylimidazole-containing molecules for applications in drug discovery and materials science.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Confirming the Purity of 2,5-Diiodo-1-methylimidazole
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical and non-negotiable step in the discovery and manufacturing of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of key spectroscopic methods for confirming the purity of 2,5-Diiodo-1-methylimidazole, a valuable building block in organic synthesis.
This document outlines the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of this compound. Detailed experimental protocols are provided, and a comparative analysis against potential impurities is presented.
The Importance of Purity Confirmation
The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of downstream applications in drug development. For a compound like this compound, potential impurities could include unreacted starting materials, such as 1-methylimidazole, or byproducts from side reactions, like the over-iodinated 2,4,5-triiodo-1-methylimidazole. Therefore, robust analytical methods are essential to ensure the compound meets the required purity specifications.
Spectroscopic Methods at a Glance
A multi-faceted approach utilizing several spectroscopic techniques is the most reliable strategy for purity confirmation. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the synthesized compound.
Workflow for Purity Confirmation of this compound
Figure 1. A logical workflow for the spectroscopic confirmation of this compound purity.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | -CH₃ | Imidazole H-4 |
| This compound | ~ 3.7 | ~ 7.2 |
| 1-Methylimidazole (Impurity) | ~ 3.6 | ~ 6.9, 7.1, 7.5 |
| 2,4,5-Triiodo-1-methylimidazole (Impurity) | ~ 3.8 | - |
Note: Predicted chemical shifts can vary depending on the solvent and prediction software. The presence of iodine atoms is expected to deshield adjacent protons, causing a downfield shift.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | -CH₃ | C2 | C4 | C5 |
| This compound | ~ 40 | ~ 90 | ~ 130 | ~ 95 |
| 1-Methylimidazole (Impurity) | ~ 33 | ~ 137 | ~ 129 | ~ 121 |
| 2,4,5-Triiodo-1-methylimidazole (Impurity) | ~ 42 | ~ 92 | ~ 98 | ~ 105 |
Note: The carbon atoms directly bonded to iodine (C2 and C5) in the di- and tri-iodo compounds will experience a significant upfield shift due to the heavy atom effect.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. The presence of impurity peaks can be quantified by comparing their integration values to those of the main compound.
-
II. Mass Spectrometry (MS)
Mass spectrometry is an essential technique for confirming the molecular weight of a compound and providing information about its elemental composition.
Expected Mass Spectrometry Data
Table 3: Expected Molecular Ion Peaks in Mass Spectra
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₄H₄I₂N₂ | 333.90 | 334.85 |
| 1-Methylimidazole (Impurity) | C₄H₆N₂ | 82.11 | 83.07 |
| 2,4,5-Triiodo-1-methylimidazole (Impurity) | C₄HI₃N₂ | 459.80 | 460.75 |
Note: The presence of iodine will result in a characteristic isotopic pattern in the mass spectrum.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, which is a soft ionization technique suitable for many organic molecules.
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range that encompasses the expected molecular weights of the target compound and potential impurities (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the protonated this compound.
-
Examine the spectrum for the presence of molecular ion peaks corresponding to potential impurities. The relative intensity of these peaks can provide a semi-quantitative measure of purity.
-
III. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While it is generally less informative for purity determination compared to NMR and MS, it can quickly confirm the presence of the imidazole ring and the absence of certain functional group impurities.
Characteristic IR Absorptions
Table 4: Expected IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H stretch (aromatic/imidazole ring) | 3100 - 3000 |
| C-H stretch (aliphatic, -CH₃) | 2980 - 2850 |
| C=N stretch (imidazole ring) | 1650 - 1550 |
| C=C stretch (imidazole ring) | 1500 - 1400 |
| C-I stretch | 600 - 500 |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet press.
-
Place a small amount of the solid sample on the ATR crystal or prepare a KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum if available.
-
Identify the characteristic absorption bands corresponding to the functional groups of this compound.
-
The absence of significant unexpected peaks suggests a high level of purity.
-
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. While not highly specific for structure determination, it can be a useful tool for quantitative analysis and for detecting conjugated impurities.
Expected UV-Vis Absorption
A pure sample of this compound is expected to exhibit a characteristic absorption maximum (λ_max) in the UV region, likely between 200 and 300 nm, due to the π-π* transitions of the imidazole ring. The presence of impurities with different chromophoric systems may lead to shoulders or additional absorption bands in the spectrum.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λ_max).
-
The shape of the spectrum can be compared to a reference standard. The presence of unexpected peaks or shoulders may indicate impurities.
-
For quantitative purity assessment, a calibration curve can be constructed using a pure standard, and the purity of the sample can be determined using Beer-Lambert's law.
-
Alternative and Complementary Techniques
While spectroscopic methods are powerful, they are often used in conjunction with other analytical techniques for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating and quantifying impurities. When coupled with a UV or MS detector, it can provide detailed information about the number and concentration of impurities present.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to broaden the melting point range and lower the melting point.
Conclusion
The confirmation of purity for a pharmaceutical intermediate like this compound requires a combination of spectroscopic techniques. NMR spectroscopy provides the most detailed structural information and is excellent for identifying and quantifying impurities. Mass spectrometry is essential for confirming the molecular weight. IR and UV-Vis spectroscopy serve as rapid and valuable complementary methods. By employing these techniques in a structured workflow, researchers can confidently assess the purity of their synthesized material, ensuring the quality and reliability of their subsequent research and development efforts.
A Comparative Guide to Halogenated Imidazoles in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Halogenated imidazoles are a versatile class of compounds that have garnered significant interest in the field of catalysis. Their unique electronic and steric properties, tunable by the nature and position of the halogen substituent, make them valuable as catalysts, ligands, and precursors to N-heterocyclic carbenes (NHCs). This guide provides an objective comparison of the performance of fluorinated, chlorinated, brominated, and iodinated imidazoles in various catalytic applications, supported by experimental data from the literature.
Data Presentation: A Comparative Overview of Catalytic Performance
The catalytic efficacy of halogenated imidazoles is highly dependent on the specific reaction, the nature of the halogen, and its position on the imidazole ring. The following tables summarize available quantitative data to facilitate a comparative analysis.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation. Halogenated imidazoles can serve as coupling partners, and their reactivity is influenced by the carbon-halogen bond strength (C-I < C-Br < C-Cl < C-F).
| Halogenated Imidazole | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Notes |
| 2-Bromo-1-methylimidazole | Pd(OAc)₂, PPh₃ | K₂CO₃ | Dioxane/H₂O | 12 | 64 | General protocol for unprotected haloimidazoles.[1] |
| 4-Iodo-1H-imidazole | Pd₂(dba)₃, XPhos | K₃PO₄ | 1,4-Dioxane | 16 | 95 | Highly effective for a range of aryl boronic acids. |
| 5-Bromo-1-alkylimidazole | CuI | Cs₂CO₃ | DMF | 24 | 85 | Used in a subsequent synthesis of a chiral nucleophilic catalyst.[2] |
| Chloro-aminopyrazoles | XPhos Pd G2 | Various | Various | Various | > Iodo-pyrazoles | Chloro derivatives showed less dehalogenation than iodo derivatives.[3][4][5] |
| Bromo-aminopyrazoles | XPhos Pd G2 | Various | Various | Various | > Iodo-pyrazoles | Bromo derivatives were superior to iodo derivatives due to reduced dehalogenation.[3][4][5] |
*Note: Data for aminopyrazoles, a related N-heterocyclic system, is included to provide insights into the relative reactivity of chloro- and bromo- derivatives compared to their iodo counterparts in Suzuki-Miyaura reactions.[3][4][5]
Table 2: Heck Reactions
The Heck reaction couples unsaturated halides with alkenes. The reactivity of the halogenated imidazole is a key factor in the efficiency of this transformation.
| Halogenated Imidazole | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Iodide | Pd(OAc)₂ | K₂CO₃ | DMF | 60 | Excellent | General conditions for Heck reactions with SPO-ligated palladium.[6] |
| Aryl Bromide | Pd(OAc)₂ | K₂CO₃ | DMF | 60 | Excellent | Aryl bromides performed well under these conditions.[6] |
| Aryl Chloride | Pd(OAc)₂ | K₂CO₃ | DMF | 60 | 62 | Aryl chlorides were found to be less reactive.[6] |
Note: While specific comparative data for a full series of halogenated imidazoles in the Heck reaction is limited, the general reactivity trend observed for aryl halides (I > Br > Cl) is expected to be applicable.[6]
Table 3: Aldol Condensation
Imidazoles and their derivatives can act as organocatalysts in reactions such as the Aldol condensation.
| Catalyst | Reactants | Solvent | Time (h) | Yield (%) | Notes |
| Imidazole-based ionic liquid [TAIm]OH | Benzaldehyde, Acetone | Solvent-free | 0.5 | 95 | Efficient and recyclable catalyst system.[7] |
| NaY Zeolite/Zn/Methyl Imidazole | Benzaldehyde derivatives, Cyclohexanone | Not specified | 16 | 96.7 | Nanocomposite catalyst showing high efficiency.[8] |
| Co(NO₃)₂ | Not specified | Not specified | Not specified | 20.6 | Lower yield compared to ZIF-on-lamella-zeolite catalyst.[2] |
Note: The available data focuses on imidazole-based systems rather than a direct comparison of halogenated derivatives as the primary catalyst.
Experimental Protocols: Detailed Methodologies
General Procedure for Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 0.2 eq)
-
Triphenylphosphine (PPh₃, 1 eq)
-
Dioxane/water (5:1)
-
Bromo-imidazole derivative (1 eq)
-
Potassium carbonate (K₂CO₃, 3 eq)
-
Arylboronic acid (1.1 eq)
Procedure:
-
To a vigorously stirred solution of palladium(II) acetate and triphenylphosphine in dioxane/water, add a solution of the bromo-imidazole derivative in dioxane.
-
Add a solution of potassium carbonate in water, followed by a solution of the arylboronic acid in dioxane/water.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Copper-Catalyzed Amidation of 5-Bromo-1-alkylimidazole[2]
Materials:
-
5-Bromo-1-alkylimidazole
-
Amide
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the 5-bromo-1-alkylimidazole, amide, CuI, and Cs₂CO₃.
-
Add DMF as the solvent.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and perform an appropriate work-up to isolate the amidated product.
Mandatory Visualization
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for comparing the catalytic performance of different halogenated imidazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jns.abru.ac.ir [jns.abru.ac.ir]
A Comparative Guide to Validating Regiochemistry of Substitution on the Diiodoimidazole Ring
For researchers, scientists, and drug development professionals, unequivocally determining the regiochemistry of substitution on a diiodoimidazole ring is paramount for establishing structure-activity relationships and ensuring the desired biological activity and safety of novel compounds. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and computational methods. We will delve into the experimental protocols for each and present supporting data to illustrate their respective strengths and limitations.
The diiodoimidazole scaffold is a versatile building block in medicinal chemistry. The introduction of a substituent onto one of the nitrogen atoms of the imidazole ring can lead to the formation of two possible regioisomers. Validating the precise position of this substituent is a critical step in the characterization of the synthesized molecule.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and widely used non-destructive technique for elucidating the structure of organic molecules in solution.[1] By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the connectivity and spatial arrangement of atoms. For distinguishing regioisomers of substituted diiodoimidazoles, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.
Key NMR Experiments for Regiochemical Validation
-
¹H NMR: The chemical shift of the protons on the substituent and any remaining protons on the imidazole ring can provide initial clues about the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms in the imidazole ring are sensitive to the position of the N-substituent. Comparing the experimental chemical shifts with those of known imidazole derivatives or with calculated values can help in the assignment.[2]
-
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.[2]
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment reveals correlations between protons and carbons that are two or three bonds apart. This is often the most definitive NMR technique for establishing regiochemistry, as it can show a correlation between the protons of the N-substituent and the carbon atoms of the imidazole ring.[3]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment detects through-space interactions between protons that are in close proximity. A NOESY correlation between the protons of the N-substituent and a specific proton on the imidazole ring (if present) can provide strong evidence for a particular regioisomer.[4]
Experimental Protocol: 2D NMR for Regiochemical Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted diiodoimidazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include:
-
1D ¹H NMR
-
1D ¹³C NMR
-
2D ¹H-¹³C HSQC
-
2D ¹H-¹³C HMBC
-
2D ¹H-¹H NOESY
-
-
Data Processing and Analysis: Process the acquired data using appropriate software. The key analysis for regiochemistry will involve identifying the long-range correlations in the HMBC spectrum between the protons of the substituent and the C4 and/or C5 carbons of the diiodoimidazole ring. For example, a correlation between the benzylic protons of an N-benzyl substituent and the C5 carbon of the imidazole ring would confirm the 1,5-regioisomer. NOESY data can be used to corroborate the assignment by identifying spatial proximities.
Data Presentation: Predicted vs. Experimental NMR Data
To illustrate the utility of NMR, consider the hypothetical N-benzylation of 4,5-diiodoimidazole, which can lead to either 1-benzyl-4,5-diiodoimidazole or 1-benzyl-2,5-diiodoimidazole (an unlikely but illustrative alternative). The key distinguishing HMBC correlations would be:
| Regioisomer | Key HMBC Correlation |
| 1-Benzyl-4,5-diiodoimidazole | Benzylic CH₂ protons to imidazole C5 |
| 1-Benzyl-2,5-diiodoimidazole | Benzylic CH₂ protons to imidazole C2 |
Method 2: Single-Crystal X-ray Crystallography
X-ray crystallography is considered the "gold standard" for molecular structure determination.[5] It provides a precise three-dimensional map of the electron density in a crystalline solid, from which the exact positions of atoms and their connectivity can be determined. This technique offers unambiguous validation of regiochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary challenge for this method is growing a single crystal of the substituted diiodoimidazole of suitable size and quality.[5] This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, resulting in a detailed 3D structure that includes bond lengths, bond angles, and atomic coordinates.[6]
Data Presentation: Crystallographic Data for 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
The following table presents selected crystallographic data for a related substituted imidazole, providing an example of the definitive structural information obtained from this technique.[7]
| Parameter | Value |
| Chemical Formula | C₂₈H₂₁ClN₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4880 (11) |
| b (Å) | 9.2711 (16) |
| c (Å) | 16.049 (3) |
| α (°) | 87.169 (13) |
| β (°) | 76.704 (12) |
| γ (°) | 87.842 (13) |
Visualization of Experimental Workflow
Caption: Workflow for validating the regiochemistry of a substituted diiodoimidazole.
Method 3: Computational Methods - Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for corroborating experimental findings and, in some cases, predicting the most likely regioisomer.[8] By calculating the theoretical NMR chemical shifts for all possible regioisomers, a comparison with the experimental data can provide strong evidence for the correct structure.
Experimental Protocol: DFT Calculation of NMR Chemical Shifts
-
Structure Generation: Build the 3D structures of all possible regioisomers of the substituted diiodoimidazole using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[9]
-
NMR Chemical Shift Calculation: Using the optimized geometries, calculate the NMR shielding tensors for each nucleus using the Gauge-Independent Atomic Orbital (GIAO) method.[2][9]
-
Data Analysis: Convert the calculated shielding tensors to chemical shifts, typically by referencing to a standard compound like tetramethylsilane (TMS). Compare the calculated ¹H and ¹³C NMR chemical shifts for each regioisomer with the experimental data. The isomer with the best correlation (e.g., lowest mean absolute error) is the most likely correct structure.
Data Presentation: Comparison of Experimental and Calculated Data
A powerful approach is to plot the calculated chemical shifts for each potential regioisomer against the experimental chemical shifts. The isomer that shows the best linear correlation is predicted to be the correct one.
| Method | Advantages | Disadvantages |
| NMR Spectroscopy | - Non-destructive- Provides detailed structural information in solution- Can study dynamic processes | - Can be complex to interpret- May not be definitive in all cases |
| X-ray Crystallography | - Unambiguous structure determination- Provides precise bond lengths and angles | - Requires a suitable single crystal, which can be difficult to obtain- Provides a static picture of the molecule in the solid state |
| Computational (DFT) | - Can predict the most stable isomer- Complements experimental data- Does not require a physical sample | - Accuracy is dependent on the level of theory used- Does not replace the need for experimental validation |
Visualization of Logical Relationships
Caption: Interplay between experimental and computational methods for regiochemical validation.
Conclusion
The validation of regiochemistry for substituted diiodoimidazoles requires a multi-faceted approach. While X-ray crystallography provides the most definitive structural proof, its reliance on obtaining high-quality single crystals can be a significant bottleneck. NMR spectroscopy , particularly 2D techniques like HMBC and NOESY, is the most common and powerful method for determining regiochemistry in solution. Computational methods using DFT serve as an excellent complementary tool to support and rationalize the experimental findings. For robust and unambiguous structure elucidation, a combination of at least two of these techniques is highly recommended, with the synergy between NMR and DFT being a particularly powerful and accessible approach for many researchers.
References
- 1. Table 4 from Direct, Regioselective N-Alkylation of 1,3-Azoles. | Semantic Scholar [semanticscholar.org]
- 2. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
- 7. 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of palladium catalysts for reactions with 2,5-Diiodo-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the imidazole core is a cornerstone in the development of novel therapeutics and functional materials. Among the various imidazole building blocks, 2,5-Diiodo-1-methylimidazole stands out as a versatile precursor for introducing a diverse array of substituents via palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of the performance of various palladium catalysts in key cross-coupling reactions with this compound, supported by experimental data to inform catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. While direct comparative studies on this compound are limited, the data presented is compiled from reactions on analogous dihaloheterocycles, providing a strong predictive framework for catalyst performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For a substrate like this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | A reliable choice for general Suzuki couplings.[1] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | Often shows high activity and good yields.[1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High | Advantageous for more challenging or sterically hindered substrates.[1] |
Sonogashira Coupling
The Sonogashira coupling is essential for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide, opening pathways to a wide range of acetylenic compounds.
| Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | 1.5 | 97 (for iodobenzene) | The classic and highly effective system for Sonogashira couplings.[1] |
| Pd₂(dba)₃ / PPh₃ / CuI | Et₃N | Toluene | - | - | 80 (for tetraethynylporphyrin) | Another effective catalyst system. |
| Pd/C / XPhos | K₂CO₃ | 95% EtOH | - | - | Good (for aryl bromides) | A heterogeneous option that can simplify purification. |
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | ~70-90 | A common and effective catalyst for Heck reactions. |
| Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 12 | ~60-80 | Can be used, but may require longer reaction times. |
| Herrmann's Catalyst | NaOAc | NMP | 140 | 4 | High | A highly active palladacycle catalyst. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | A highly active system for a broad range of amines.[1] |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 110 | - | High | Effective for coupling with primary and secondary amines.[1] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF | - | - | Good | Another versatile and efficient catalyst system.[1] |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (2.2 mmol, 2.2 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
-
Add a degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio, 10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 equiv) and a terminal alkyne (2.2 equiv) in a suitable solvent (e.g., THF or DMF), add a base (e.g., triethylamine, 4.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and a co-catalyst (e.g., CuI, 0.04 equiv).
-
Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the generalized catalytic cycles for the discussed palladium-catalyzed cross-coupling reactions.
References
Navigating the Analysis of 2,5-Diiodo-1-methylimidazole Reaction Mixtures: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules like 2,5-Diiodo-1-methylimidazole, the ability to accurately monitor reaction progress and characterize the resulting mixture is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand as two powerful and commonly employed analytical techniques for this purpose. This guide provides a comprehensive comparison of these methods, offering insights into their respective strengths and weaknesses for the analysis of this compound reaction mixtures, complete with detailed experimental protocols and supporting data.
The choice between HPLC and GC-MS is not always straightforward and depends on several factors, including the volatility and thermal stability of the analytes, the complexity of the reaction mixture, and the specific analytical goals, such as quantification of the main product, identification of byproducts, or screening for impurities.
Quantitative Performance Comparison
The selection of an analytical technique is often driven by its performance characteristics. The following table summarizes the typical quantitative performance of HPLC and GC-MS for the analysis of halogenated aromatic compounds, providing a baseline for what can be expected when analyzing this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Typically in the low to sub-ng/mL range. | Typically in the low pg to fg range for volatile compounds. |
| Limit of Quantification (LOQ) | Typically in the low to mid-ng/mL range. | Typically in the low to mid-pg range for volatile compounds. |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Precision (%RSD) | < 5% | < 10% |
Method Selection: HPLC vs. GC-MS
Choosing the optimal analytical method requires a careful consideration of the analyte's properties and the research objectives.
HPLC is generally preferred for:
-
Non-volatile and thermally labile compounds: The high molecular weight and the presence of two iodine atoms in this compound may render it susceptible to degradation at the high temperatures used in GC injectors.[1][2]
-
Complex mixtures: HPLC offers a wide variety of stationary and mobile phases, providing greater flexibility in method development to separate a diverse range of reactants, products, and byproducts.
-
Preparative separations: HPLC can be scaled up to isolate and purify components of the reaction mixture for further characterization.
GC-MS is a powerful alternative when:
-
The analyte is sufficiently volatile and thermally stable: If this compound and its related impurities can be vaporized without decomposition, GC-MS can provide excellent separation efficiency and definitive identification through mass spectral libraries.[3][4]
-
High sensitivity is required for volatile impurities: GC-MS excels at detecting and identifying trace amounts of volatile organic compounds that may be present in the reaction mixture.[4]
-
Faster analysis times are needed: GC methods can often be faster than HPLC methods, particularly for routine analysis.[3]
Experimental Protocols
Below are detailed, representative experimental protocols for the analysis of a this compound reaction mixture using both HPLC and GC-MS. These protocols are based on established methods for similar halogenated and aromatic compounds and should be optimized for the specific reaction matrix.
High-Performance Liquid Chromatography (HPLC) Methodology
This method is designed for the separation and quantification of this compound and potential byproducts in a reaction mixture.
1. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 900 µL of a 50:50 (v/v) acetonitrile/water mixture.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV/Vis or HPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV/Vis: Diode Array Detector (DAD) monitoring at 210 nm and 254 nm.
-
MS: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
This method is suitable for the analysis of volatile and thermally stable components within the this compound reaction mixture. A preliminary assessment of the thermal stability of the target compound is recommended before employing this method.
1. Sample Preparation:
-
Dilute 100 µL of the reaction mixture with 900 µL of ethyl acetate.
-
Add an internal standard (e.g., a deuterated aromatic compound) if quantitative analysis is desired.
-
Vortex the sample for 30 seconds.
-
Transfer the solution to a GC vial.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C (or lower, depending on thermal stability studies).
-
Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Visualizing the Workflow and Decision Process
To further aid in the understanding of the analytical process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical decision tree for method selection.
Caption: Experimental workflow for analyzing reaction mixtures.
Caption: Decision tree for selecting between HPLC and GC-MS.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Analysis of 2,5-Diiodo-1-methylimidazole and its Bromo-analogue: A Guide for Researchers
A comprehensive review of the current scientific literature reveals a significant gap in the direct comparative efficacy data between 2,5-Diiodo-1-methylimidazole and its bromo-analogue, 2,5-Dibromo-1-methylimidazole. While both compounds are recognized as important intermediates in medicinal chemistry, particularly in the synthesis of more complex bioactive molecules, public domain research lacks specific quantitative data on their individual biological activities, such as IC50 or Minimum Inhibitory Concentration (MIC) values. This guide, therefore, aims to provide a comparative overview based on the available chemical properties and the general biological context of dihalogenated 1-methylimidazoles, while clearly highlighting the absence of direct efficacy studies.
This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of these halogenated imidazole derivatives.
Physicochemical Properties
A fundamental comparison of the two molecules begins with their intrinsic physicochemical properties, which can influence their reactivity, bioavailability, and potential biological interactions. The substitution of bromine with iodine significantly alters the molecular weight and likely impacts properties such as lipophilicity and hydrogen bonding potential.
| Property | This compound | 2,5-Dibromo-1-methylimidazole |
| Molecular Formula | C₄H₄I₂N₂ | C₄H₄Br₂N₂ |
| Molecular Weight | 333.90 g/mol | 239.90 g/mol |
| CAS Number | 86026-81-5 | 53857-59-3 |
This data is compiled from publicly available chemical databases.
The larger atomic radius and greater polarizability of iodine compared to bromine in this compound may lead to different binding affinities and reactivities in biological systems. These differences are crucial for structure-activity relationship (SAR) studies in drug discovery.
Biological Activity Context: The Imidazole Scaffold
Imidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects. The versatile nature of the imidazole ring allows for various substitutions, leading to a wide array of pharmacological properties.
Halogenation of the imidazole core is a common strategy in medicinal chemistry to enhance the biological activity of the parent compound. The introduction of halogens can modulate the electronic properties of the molecule and improve its binding affinity to target proteins. However, the specific effects of diiodo- versus dibromo-substitutions on the efficacy of 1-methylimidazole have not been explicitly documented in the reviewed literature.
Experimental Protocols: A Methodological Void
A thorough search for experimental protocols detailing the evaluation of the biological efficacy of either this compound or 2,5-Dibromo-1-methylimidazole has not yielded any specific results. These compounds are predominantly cited as starting materials or intermediates in the synthesis of more complex molecules. The studies detailing these syntheses typically focus on the chemical transformations rather than the biological testing of the intermediates themselves.
In the absence of specific protocols, researchers interested in evaluating the efficacy of these compounds would need to adapt generalized assays relevant to the anticipated biological activity. For instance, to assess antimicrobial efficacy, standard methods such as broth microdilution or disk diffusion assays would be appropriate to determine MIC values. For anticancer activity, cytotoxicity assays like the MTT or XTT assay on relevant cancer cell lines would be the starting point to determine IC50 values.
Visualizing Potential Synthetic and Biological Pathways
To provide a conceptual framework, the following diagrams illustrate a general synthetic approach for dihalogenated 1-methylimidazoles and a hypothetical signaling pathway that imidazole derivatives are known to modulate.
Caption: A simplified workflow for the synthesis of 2,5-dihalo-1-methylimidazoles.
Caption: A conceptual diagram of how an imidazole derivative might modulate a cellular signaling pathway.
Future Research Directions
The absence of direct comparative studies on the efficacy of this compound and its bromo-analogue presents a clear opportunity for future research. A systematic investigation into the biological activities of these and other dihalogenated 1-methylimidazoles would be highly valuable to the scientific community.
Key research questions to address include:
-
What are the MIC values of this compound and 2,5-Dibromo-1-methylimidazole against a panel of clinically relevant bacteria and fungi?
-
What are the IC50 values of these compounds against various cancer cell lines?
-
Do these compounds exhibit inhibitory activity against specific enzymes, such as kinases or cytochromes P450?
-
How do the differences in halogen substitution (iodine vs. bromine) impact the pharmacokinetic and pharmacodynamic properties of these molecules?
Answering these questions through rigorous experimental work will provide the necessary data to build a comprehensive understanding of the relative efficacy of these compounds and guide the rational design of new therapeutic agents based on the 1-methylimidazole scaffold.
A Researcher's Guide to the Computational Analysis of Reaction Mechanisms Involving Diiodoimidazoles
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of diiodoimidazoles is crucial for harnessing their full potential in medicinal chemistry and materials science. This guide provides a comparative framework for the computational analysis of these mechanisms, offering insights into prevalent theoretical methods, expected quantitative data, and detailed experimental protocols. Given the nascent stage of direct computational research on diiodoimidazole reaction mechanisms, this guide draws upon established methodologies for analogous iodo-heterocycles to present a best-practice approach.
The presence of two iodine atoms on the imidazole ring imparts unique reactivity to diiodoimidazoles, largely influenced by halogen bonding and the potential for complex rearrangements.[1][2] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to elucidate the transition states and reaction pathways that are often challenging to probe experimentally.[3][4]
Comparative Analysis of Computational Methods
The choice of computational method is paramount for obtaining accurate and reliable results. A comparison of commonly employed DFT functionals for studying halogenated heterocycles reveals varying degrees of accuracy and computational cost.
| Computational Method | Basis Set | Key Considerations |
| B3LYP-D3 | 6-311++G(d,p) | A widely used hybrid functional with dispersion correction (D3), offering a good balance between accuracy and computational expense for geometry optimizations.[5] |
| M06-2X | 6-311++G(d,p) | A meta-hybrid GGA functional known for its better performance in calculating thermochemistry and kinetic parameters, such as activation energies.[5] |
| ωB97X-D | def2-TZVP | A range-separated hybrid functional with dispersion correction, often providing improved accuracy for non-covalent interactions like halogen bonding. |
| MP2 | cc-pVTZ | A post-Hartree-Fock method (Møller-Plesset perturbation theory of the second order) that can offer higher accuracy for electron correlation effects but at a significantly greater computational cost. |
Case Study: The "Halogen Dance" Rearrangement
A plausible and synthetically important reaction for diiodoimidazoles is the "halogen dance," an intermolecular rearrangement of halogen substituents on an aromatic ring.[3] While direct computational studies on diiodoimidazoles are limited, the mechanism has been investigated for other iodo-heterocycles, providing a valuable comparative model.[1][3]
A DFT study on the halogen dance of a model brominated thiophene revealed that the rate-determining step is the reaction of the substrate with the lithiated product to generate a di-halogenated intermediate via an SN2-type transition state.[3]
Table 2: Calculated Energies for a Model Halogen Dance Reaction (in kcal/mol)
| Species | Relative Energy (B3LYP/6-31+G(d)) |
| Reactants | 0.0 |
| Transition State 1 (Proton Abstraction) | +10.8 |
| Intermediate 1 | -5.5 |
| Transition State 2 (Rate-Determining) | +10.7 |
| Intermediate 2 | -22.3 |
| Products | -21.0 |
| Data adapted from a DFT study on a model halogen dance reaction of dibromothiophene and may not be directly representative of diiodoimidazoles.[3] |
Experimental Protocols: A Guide to Computational Analysis
A rigorous and systematic computational workflow is essential for producing reproducible and comparable data. The following protocol outlines the key steps for investigating a reaction mechanism, such as the halogen dance of a diiodoimidazole.
1. Ground State Geometry Optimization:
-
The molecular geometry of all reactants, intermediates, transition states, and products is optimized using a selected DFT functional (e.g., B3LYP-D3 or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)).[4][5] This step locates the minimum energy structures on the potential energy surface.
2. Frequency Calculations:
-
Vibrational frequency calculations are performed at the same level of theory to characterize the optimized structures.[4]
-
Minima (Reactants, Intermediates, Products): No imaginary frequencies.
-
Transition States: Exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
3. Transition State Searching:
-
Initial guesses for transition state structures can be obtained using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by manually constructing a structure that interpolates between the reactant and product.
-
The transition state is then fully optimized.
4. Intrinsic Reaction Coordinate (IRC) Calculations:
-
IRC calculations are performed starting from the optimized transition state to confirm that it connects the desired reactant and product minima on the potential energy surface.
5. Solvation Modeling:
-
To simulate reaction conditions in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), should be employed.[6] The choice of solvent in the model should match the experimental conditions.
6. Single-Point Energy Refinement:
-
To obtain more accurate reaction and activation energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., a double-hybrid functional or a larger basis set like cc-pVTZ).[5]
Visualizing Computational Workflows and Reaction Pathways
Clear visualization of logical relationships and reaction pathways is crucial for interpreting and communicating computational results. The following diagrams, generated using the DOT language, illustrate a typical workflow for computational analysis and a proposed "halogen dance" reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Disposal of 2,5-Diiodo-1-methylimidazole: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of chemical intermediates like 2,5-Diiodo-1-methylimidazole is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this halogenated organic compound, ensuring the protection of laboratory personnel and the environment.
Core Safety and Handling Principles
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Prevents skin contact, which can lead to irritation. |
| Protective Clothing | Fully-buttoned laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the risk of inhaling vapors that may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound, as a halogenated organic compound, requires segregation from other waste streams.[2][3][4] Improper disposal, such as pouring it down the drain, is strictly prohibited due to its potential toxicity and persistence in the environment.[2][5]
-
Waste Segregation:
-
Acquire a designated and clearly labeled "Halogenated Organic Waste" container.[2][3][4] These are often provided by your institution's Environmental Health and Safety (EHS) department and may be color-coded (e.g., green-labeled carboys).[4][5]
-
Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible materials.[6][7]
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated halogenated waste container.
-
If the compound is in a solution, the entire solution should be treated as halogenated waste.
-
Ensure the container is kept securely closed when not in use to prevent the release of vapors.[6]
-
-
Labeling and Storage:
-
Affix a hazardous waste tag to the container as soon as the first waste is added.[6][8]
-
The label must clearly identify the contents, including the full chemical name ("this compound") and an estimate of the quantity or concentration.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat sources, and in secondary containment to manage any potential leaks.[6]
-
-
Final Disposal:
-
Once the container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal company.[7]
-
Follow your institution's specific procedures for waste pickup and disposal. This typically involves completing a chemical collection request form.[8]
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[7]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for classifying and handling this compound waste.
Caption: Step-by-step operational procedure for the disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 2,5-Diiodo-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 2,5-Diiodo-1-methylimidazole. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on data for similar compounds, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Chemical Safety Goggles | Must be flexible-fitting with hooded ventilation to protect against chemical splashes.[2] A face shield should be worn over safety goggles when there is a risk of explosion or significant splashing. |
| Hand Protection | Chemical-Resistant Gloves | For incidental contact, disposable nitrile gloves are acceptable.[3] For direct or prolonged contact, thicker (18-28 mil) butyl rubber or Viton® gloves are recommended.[3][4][5] Always inspect gloves for degradation before use.[6] |
| Body Protection | Laboratory Coat | A long-sleeved, knee-length lab coat made of a flame-resistant material such as Nomex® or 100% cotton is required.[3][7] Ensure the coat is fully buttoned. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in an area with insufficient ventilation or if irritation is experienced.[8] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet; sandals and other open-toed footwear are not permitted in the laboratory.[7] |
Operational Plan for Handling
A systematic approach to handling this compound will minimize exposure risk and prevent accidents. The substance is light-sensitive and should be stored in a dark, cool, dry, and well-ventilated area away from oxidizing agents.[1]
Experimental Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
Table 2: Disposal Guidelines for Halogenated Organic Waste
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Collect in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."[1][9] This container must be made of a compatible material.[10] |
| Contaminated Labware (e.g., glassware, stir bars) | If disposable, place in the "Halogenated Organic Waste" container. If reusable, decontaminate by rinsing with a suitable solvent, and collect the rinsate as halogenated waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, sealed bag for hazardous waste disposal. |
| Empty Chemical Containers | Triple-rinse the container with a suitable solvent.[8] The rinsate must be collected as "Halogenated Organic Waste." After rinsing, deface the label and dispose of the container as non-hazardous waste, or as per your institution's guidelines.[8] |
Important Disposal Considerations:
-
Segregation is Key: Never mix halogenated organic waste with non-halogenated organic waste.[10][11]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.[9]
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Final Disposal: All halogenated organic waste will be sent for high-temperature incineration at a licensed hazardous waste facility.[1][9]
By adhering to these safety protocols and operational plans, you can ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemical before beginning any work.
References
- 1. bucknell.edu [bucknell.edu]
- 2. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 3. Glove Selection Guidelines | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. otago.ac.nz [otago.ac.nz]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
